MI-1
説明
The exact mass of the compound 4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is 387.15513817 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5S2/c1-19(2)11-20-18(26-19)24-9-7-23(8-10-24)16-15-13-5-3-4-6-14(13)25-17(15)22-12-21-16/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSXQGKLDTVOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MI-1 c-Myc Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the MI-1 c-Myc inhibitor, focusing on its core mechanism of action, supported by quantitative data and detailed experimental protocols. The c-Myc oncogene, a master regulator of cellular processes, is frequently deregulated in a majority of human cancers, making it a high-value therapeutic target. However, its nature as an intrinsically disordered protein has made it a notoriously "undruggable" target. This compound represents a class of small molecules designed to directly inhibit c-Myc function.
Core Mechanism of Action: Disruption of MYC-MAX Heterodimerization
The transcriptional activity of the c-Myc oncoprotein is fundamentally dependent on its heterodimerization with its obligate partner, MAX (MYC-associated factor X). This MYC-MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.
This compound is a small molecule inhibitor that functions by directly interfering with this critical protein-protein interaction. It is an analog of the prototypical c-Myc inhibitor, 10058-F4. The primary mechanism of action for this compound is the prevention and disruption of the MYC-MAX heterodimer. By binding to c-Myc, this compound induces a conformational change that prevents its association with MAX, thereby blocking its ability to bind to DNA and activate transcription. This inhibition of the MYC transcriptional program leads to downstream effects including decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on c-Myc activity.
Due to challenges with in vivo stability and delivery common to many small-molecule Myc inhibitors, a significant development has been the formulation of this compound as a lipase-labile prodrug, termed MI1-PD . This prodrug is incorporated into lipid-encapsulated, integrin-targeted nanoparticles, which enhances delivery to tumor cells. Once inside the target cell, endogenous lipases cleave the prodrug, releasing the active this compound inhibitor.
Below is a diagram illustrating the c-Myc signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy of this compound and MI1-PD
The efficacy of this compound and its prodrug form, MI1-PD, has been quantified in multiple myeloma cell lines. The data consistently shows that the prodrug formulation, likely due to enhanced cellular bioavailability, is significantly more potent than the free inhibitor in reducing cell viability and inducing apoptosis.
| Cell Line | Compound | Assay | Duration | Result |
| H929 | This compound | MTT (Viability) | 24 hours | ~50% viability at 50 µM |
| MI1-PD | MTT (Viability) | 24 hours | ~20% viability at 50 µM | |
| This compound | Apoptosis (Annexin V) | 24 hours | 19% apoptosis at 50 µM | |
| MI1-PD | Apoptosis (Annexin V) | 24 hours | 92% apoptosis at 50 µM | |
| U266 | This compound | MTT (Viability) | 24 hours | ~75% viability at 50 µM |
| MI1-PD | MTT (Viability) | 24 hours | ~30% viability at 50 µM | |
| This compound | Apoptosis (Annexin V) | 24 hours | 31% apoptosis at 50 µM | |
| MI1-PD | Apoptosis (Annexin V) | 24 hours | 91% apoptosis at 50 µM | |
| 5TGM1 | This compound | MTT (Viability) | 24 hours | ~70% viability at 50 µM |
| MI1-PD | MTT (Viability) | 24 hours | ~40% viability at 50 µM | |
| This compound | Apoptosis (Annexin V) | 24 hours | 31% apoptosis at 50 µM | |
| MI1-PD | Apoptosis (Annexin V) | 24 hours | 91% apoptosis at 50 µM | |
| Data summarized from Soodgupta et al., 2015. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of c-Myc inhibitors. Below are protocols for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., H929, U266)
-
Complete culture medium (e.g., RPMI 1640 + 10% FCS)
-
This compound or MI1-PD compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the this compound inhibitor in complete culture medium. The final concentration of the vehicle (DMSO) should be kept constant and typically below 0.1%.
-
Remove the old medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include wells with vehicle-only as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of inhibitor that results in a 50% reduction in cell viability).
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well cell culture plates
-
This compound inhibitor
-
Phosphate-buffered saline (PBS)
-
Annexin V-PE (or other fluorophore) and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound inhibitor for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-fluorophore and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
The following diagram outlines the general workflow for conducting a cell viability assay to test a c-Myc inhibitor.
An In-depth Technical Guide to the Core Functions of the MI-1 Compound: A c-Myc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MI-1 compound is a small molecule inhibitor targeting the oncoprotein c-Myc, a critical regulator of cellular proliferation and apoptosis that is frequently dysregulated in a wide range of human cancers. This compound functions by directly interfering with the essential protein-protein interaction between c-Myc and its obligate binding partner, Max. This disruption of the c-Myc/Max heterodimer prevents its binding to E-box DNA sequences, thereby inhibiting the transcription of c-Myc target genes that drive cell cycle progression and promote cell survival. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its synthesis and evaluation, and a visual representation of its role in the c-Myc signaling pathway.
Core Function and Mechanism of Action
The primary function of the this compound compound is the inhibition of the transcriptional activity of the c-Myc oncoprotein. The c-Myc protein is a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) family of transcription factors. For its oncogenic activity, c-Myc must form a heterodimer with another bHLH-LZ protein, Max. This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes. The recruitment of the transcriptional machinery to these promoters leads to the expression of genes involved in cell cycle progression (e.g., cyclins, CDKs), metabolism, and cell growth, while also repressing genes that induce apoptosis.
This compound is a rhodanine-based derivative designed to specifically disrupt the dimerization of c-Myc and Max. By binding to c-Myc, this compound induces a conformational change that prevents its association with Max. Without the formation of the c-Myc/Max heterodimer, the complex cannot effectively bind to DNA, leading to the downregulation of c-Myc's transcriptional program. This ultimately results in cell cycle arrest and the induction of apoptosis in c-Myc-dependent cancer cells.
Quantitative Data on this compound Efficacy
The efficacy of this compound and its analogs has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects. The following table summarizes key quantitative data for this compound and similar c-Myc inhibitors.
| Compound | Cell Line | Assay Type | IC50 (µM) | Notes | Reference |
| This compound | H929 (Multiple Myeloma) | MTT | Not explicitly stated, but dose-dependent decrease in viability shown up to 100 µM | This compound and its prodrug MI1-PD decreased cell viability. | [1] |
| This compound | U266 (Multiple Myeloma) | MTT | Not explicitly stated, but dose-dependent decrease in viability shown up to 100 µM | This compound and its prodrug MI1-PD decreased cell viability. | [1] |
| This compound | 5TGM1 (Murine Myeloma) | MTT | Not explicitly stated, but dose-dependent decrease in viability shown up to 100 µM | This compound and its prodrug MI1-PD decreased cell viability. | [1] |
| c-Myc Inhibitor | SKO (Multiple Myeloma) | Trypan Blue Exclusion | ~50 µM (at 48h) | Significant decrease in cell viability. | [2] |
| c-Myc Inhibitor | RPMI (Multiple Myeloma) | Trypan Blue Exclusion | ~75 µM (at 48h) | Significant decrease in cell viability. | [2] |
| c-Myc Inhibitor | BC3 (Primary Effusion Lymphoma) | Trypan Blue Exclusion | ~60 µM (at 48h) | Significant decrease in cell viability. | [2] |
| c-Myc Inhibitor | BCBL1 (Primary Effusion Lymphoma) | Trypan Blue Exclusion | ~50 µM (at 48h) | Significant decrease in cell viability. | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Signaling Pathway and Experimental Workflow Diagrams
c-Myc/Max Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of the c-Myc/Max heterodimer in transcriptional activation and how this compound disrupts this process.
Caption: The c-Myc/Max signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the synthesis and in vitro evaluation of the this compound compound.
Caption: A typical experimental workflow for the synthesis and in vitro testing of this compound.
Detailed Experimental Protocols
Synthesis of this compound Compound
The synthesis of this compound, a rhodanine (B49660) derivative, can be achieved through a Knoevenagel condensation reaction.
Materials:
-
Rhodanine
-
Piperidine (as catalyst)
-
Ethanol
-
Acetic acid
Procedure:
-
Step 1: Synthesis of (5E)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one.
-
In a round-bottom flask, dissolve rhodanine (1 equivalent) and 4-ethylbenzaldehyde (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Synthesis of this compound ((5E)-5-(4-ethylbenzylidene)-3-((1-methylpiperidin-4-yl)methyl)-2-thioxothiazolidin-4-one).
-
To a solution of the product from Step 1 (1 equivalent) and 1-methylpiperidine-4-carbaldehyde (1.1 equivalents) in glacial acetic acid, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water.
-
The crude product will precipitate. Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
-
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., H929, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V-PE Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound compound dissolved in DMSO
-
Annexin V-PE Apoptosis Detection Kit (containing Annexin V-PE, 7-AAD, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-PE and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for PE and 7-AAD.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-PE negative and 7-AAD negative.
-
Early apoptotic cells: Annexin V-PE positive and 7-AAD negative.
-
Late apoptotic/necrotic cells: Annexin V-PE positive and 7-AAD positive.
-
Necrotic cells: Annexin V-PE negative and 7-AAD positive.
-
-
Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.
-
Conclusion
The this compound compound represents a promising class of c-Myc inhibitors with the potential for development as an anticancer therapeutic. Its mechanism of action, centered on the disruption of the c-Myc/Max protein-protein interaction, leads to the inhibition of tumor cell proliferation and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further characterize and optimize this compound and similar molecules for clinical applications. The continued investigation into the specific molecular interactions and downstream effects of this compound will be crucial for advancing this therapeutic strategy.
References
Introduction to MLL1 as a Therapeutic Target
An In-Depth Technical Guide to the Discovery and Development of MLL1 Inhibitors
This guide provides a comprehensive overview of the discovery and development of inhibitors targeting Mixed Lineage Leukemia 1 (MLL1), a critical protein implicated in certain types of acute leukemia. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core aspects of MLL1 inhibitor development, from elucidating its signaling pathways to detailed experimental protocols and quantitative data on key compounds.
Mixed Lineage Leukemia 1 (MLL1), also known as KMT2A, is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a pivotal role in regulating gene expression, particularly during development and hematopoiesis.[1][2] Chromosomal translocations involving the MLL1 gene are a hallmark of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.[3] These translocations result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of target genes such as HOXA9 and MEIS1.[4][5]
Two primary strategies have emerged for targeting MLL1 activity:
-
Inhibition of the Menin-MLL1 Interaction: The interaction between the N-terminal fragment of MLL1 (present in all MLL fusion proteins) and the scaffold protein Menin is essential for the oncogenic activity of MLL fusion proteins.[5][6] Small molecules that disrupt this protein-protein interaction (PPI) have shown significant promise in preclinical and clinical studies.[7][8]
-
Direct Inhibition of MLL1 Methyltransferase Activity: Another approach is to directly target the catalytic SET domain of MLL1, thereby blocking its histone methyltransferase activity.[3][9] This strategy aims to inhibit the function of both wild-type and, where relevant, the fusion protein complexes.[3][9]
Key Signaling Pathways Involving MLL1
The primary signaling pathway targeted in MLL-rearranged leukemias is the Menin-MLL1 axis. Menin acts as a critical cofactor, tethering MLL1 fusion proteins to chromatin at specific gene loci, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1.[5] Disruption of this interaction is a key therapeutic strategy.
dot
Caption: The Menin-MLL1 signaling pathway in MLL-rearranged leukemia.
MLL1 Inhibitor Discovery Workflow
The discovery of MLL1 inhibitors typically follows a structured workflow, beginning with high-throughput screening to identify initial hits, followed by rigorous validation and optimization.
dot
Caption: A typical workflow for the discovery and development of MLL1 inhibitors.
Quantitative Data of MLL1 Inhibitors
The following tables summarize the in vitro activity of several key Menin-MLL1 inhibitors. IC50 values represent the concentration of the inhibitor required to block 50% of the Menin-MLL1 interaction in biochemical assays, while GI50 values indicate the concentration needed to inhibit the growth of leukemia cell lines by 50%.
Table 1: Biochemical Potency (IC50) of Menin-MLL1 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| MI-2 | 446 | Fluorescence Polarization | [10] |
| MI-3 | 648 | Fluorescence Polarization | [10] |
| MI-463 | 15.3 | Fluorescence Polarization | [11] |
| MI-503 | 14.7 | Fluorescence Polarization | [11] |
| MIV-6R | 56 | Fluorescence Polarization | [12] |
| MI-1481 | 3.6 | Fluorescence Polarization | [13] |
| MI-3454 | 0.51 | Fluorescence Polarization | [11] |
| M-525 | 3 | Not Specified | [5] |
| M-89 | 25 (MV-4-11), 54 (MOLM-13) | Not Specified | [11] |
| M-1121 | 10.3 (MV-4-11), 51.5 (MOLM-13) | Not Specified | [11] |
Table 2: Cellular Potency (GI50) of Menin-MLL1 Inhibitors
| Inhibitor | Cell Line | GI50 (µM) | Reference |
| MI-2 | MV4;11 | 9.5 | [10] |
| MI-2 | KOPN-8 | 7.2 | [10] |
| MI-2 | ML-2 | 8.7 | [10] |
| MI-463 | MLL-AF9 BMCs | 0.23 | [14] |
| MI-503 | MLL-AF9 BMCs | 0.22 | [14] |
| MI-503 | MV4;11 | 0.25-0.57 | [14] |
| MIV-6 | MLL-AF9 BMCs | 1.1 | [13] |
| MI-1481 | MLL-AF9 BMCs | 0.034 | [13] |
Experimental Protocols
Detailed methodologies for key experiments in the discovery and characterization of MLL1 inhibitors are provided below.
Fluorescence Polarization (FP) Assay
This assay is a common high-throughput screening method to identify inhibitors of the Menin-MLL1 interaction.[4]
-
Principle: A small, fluorescently labeled peptide derived from MLL1 (tracer) is incubated with the Menin protein. In the bound state, the tracer tumbles slowly, resulting in high fluorescence polarization. When an inhibitor competes with the tracer for binding to Menin, the displaced tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[4]
-
Protocol:
-
Reagents: Purified full-length Menin protein, fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL), assay buffer (e.g., PBS with 0.01% Tween-20), and test compounds.
-
In a 96-well or 384-well plate, add a fixed concentration of Menin protein and the fluorescent MLL peptide.
-
Add serial dilutions of the test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no Menin).
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
dot
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are MLL1 modulators and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sotofelicianolab.mit.edu [sotofelicianolab.mit.edu]
- 8. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of the MI-1 Small Molecule: A Technical Guide for Researchers
An In-depth Examination of a Menin-MLL Interaction Inhibitor for Leukemia Research and Drug Development
Introduction
The small molecule designated as MI-1 has garnered significant attention in the field of oncology, particularly in the context of acute leukemias. It is crucial to note that the identifier "this compound" has been used in scientific literature to refer to different molecules with distinct biological activities. This guide will focus on the most prominent and well-characterized this compound: a pioneering small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is a critical driver in a significant portion of acute leukemias, making its inhibition a promising therapeutic strategy.[1]
Translocations of the MLL gene are common in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), leading to the expression of MLL fusion proteins.[1] The oncogenic activity of these fusion proteins is dependent on their interaction with menin, a nuclear protein encoded by the MEN1 gene.[1] The menin-MLL complex plays a crucial role in regulating gene expression, particularly of HOXA9 and MEIS1, which are essential for leukemogenesis.[1][3] this compound and its analogs function by disrupting this critical protein-protein interaction, thereby reversing the oncogenic activity of MLL fusion proteins.[1] This technical guide will provide an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a thienopyrimidine-based small molecule that was identified through high-throughput screening as a reversible inhibitor of the menin-MLL interaction.[2] It competitively binds to a large central cavity on the menin protein, which is the binding site for the MLL protein's high-affinity menin-binding motif (MBM1).[2] By occupying this pocket, this compound and its more potent analogs, such as MI-2, effectively block the association of menin with both wild-type MLL and oncogenic MLL fusion proteins.[1][2]
The disruption of the menin-MLL interaction leads to a cascade of downstream effects that counteract the leukemogenic process. Specifically, the inhibition of this interaction results in the downregulation of key target genes, most notably HOXA9 and its cofactor MEIS1.[1][3] These genes are critical for the proliferation and survival of leukemia cells harboring MLL rearrangements. Consequently, treatment with this compound and its derivatives leads to:
-
Inhibition of cell proliferation: Leukemia cells with MLL translocations show a dose-dependent decrease in growth upon treatment.[1]
-
Induction of apoptosis: The disruption of the menin-MLL pathway triggers programmed cell death in MLL-rearranged leukemia cells.[1]
-
Induction of cellular differentiation: The inhibitors can induce the differentiation of leukemic blasts into more mature hematopoietic cells.[2]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for this compound and its analogs from various in vitro and cell-based assays. This data highlights the potency and selectivity of these compounds.
| Compound | Assay Type | Target/Cell Line | IC50/GI50 Value | Reference |
| This compound | Fluorescence Polarization (FP) | Menin-MLL Interaction | 1.9 µM | [2] |
| MI-2 | Fluorescence Polarization (FP) | Menin-MLL Interaction | 446 ± 28 nM | [1] |
| MI-2 | Isothermal Titration Calorimetry (ITC) | Binding to Menin | Kd = 158 nM | [1] |
| MI-2 | MTT Cell Viability Assay | MLL-AF9 transduced BMC | ~5 µM | [1] |
| MI-2 | MTT Cell Viability Assay | KOPN-8 (MLL-ENL) | 7.2 µM | [1] |
| MI-2 | MTT Cell Viability Assay | MV4;11 (MLL-AF4) | 9.5 µM | [1] |
| MI-2 | MTT Cell Viability Assay | ML-2 (MLL-AF6) | 8.7 µM | [1] |
| MI-2 | MTT Cell Viability Assay | MonoMac6 (MLL-AF9) | 18 µM | [1] |
| MI-3 | Fluorescence Polarization (FP) | Menin-MLL Interaction | 648 ± 25 nM | [1] |
| MI-3 | Isothermal Titration Calorimetry (ITC) | Binding to Menin | Kd = 201 nM | [1] |
| MI-3 | MTT Cell Viability Assay | MLL-AF9 transduced BMC | ~5 µM | [1] |
| MI-nc | Fluorescence Polarization (FP) | Menin-MLL Interaction | 193 µM | [1] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; Kd: Dissociation constant; BMC: Bone marrow cells; MI-nc: Negative control compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of this compound and its analogs are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay is used to quantify the ability of a small molecule to inhibit the interaction between menin and an MLL-derived peptide.
Principle: A fluorescently labeled MLL peptide (e.g., with fluorescein (B123965) or Texas Red) is used as a probe.[4] When the labeled peptide is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization.[4] Upon binding to the much larger menin protein, the tumbling of the peptide is slowed, leading to an increase in fluorescence polarization.[4] An inhibitor that competes with the peptide for binding to menin will cause a decrease in the fluorescence polarization signal.[4]
Protocol:
-
Reagents:
-
Procedure:
-
In a 384-well black plate, add the FLSN_MLL peptide to a final concentration of 25 nM and menin protein to a final concentration of 200 nM to each well.[5]
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[6]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Saturation Transfer Difference (STD) NMR Spectroscopy
This technique is used to confirm the direct binding of a small molecule to its target protein and to identify the binding epitope of the ligand.
Principle: In an STD-NMR experiment, selective saturation is applied to the resonances of the protein.[7] This saturation is transferred to a ligand that is in transient binding contact with the protein.[7] The saturated ligand then dissociates into the bulk solution, where the saturation can be detected as a decrease in the intensity of the ligand's NMR signals.[7] By subtracting a spectrum with on-resonance protein saturation from a reference spectrum with off-resonance saturation, a difference spectrum is obtained which only shows signals from the binding ligand.[7]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (menin) in a suitable NMR buffer (e.g., deuterated phosphate (B84403) buffer).
-
Add the small molecule inhibitor (e.g., this compound) to the protein solution.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D proton NMR spectrum of the protein-ligand mixture.
-
Acquire an on-resonance spectrum by selectively irradiating a region of the spectrum where only protein signals are present (e.g., the aliphatic or aromatic region).
-
Acquire an off-resonance spectrum by irradiating a region where neither protein nor ligand signals are present.
-
The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
The presence of signals in the STD spectrum confirms that the small molecule binds to the protein.
-
The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the ligand.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol:
-
Cell Plating:
-
Seed leukemia cells (e.g., MLL-rearranged cell lines or primary cells) into a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The GI50 value is calculated from the dose-response curve.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live (Annexin V negative, PI negative) cells.[3]
Protocol:
-
Cell Treatment:
-
Treat leukemia cells with the test compound (e.g., this compound) for a specified time to induce apoptosis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[5]
-
Add fluorochrome-conjugated Annexin V to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Add PI staining solution to the cells immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) based on their fluorescence intensity for Annexin V and PI.
-
Signaling Pathways and Experimental Workflows
Menin-MLL Signaling Pathway and Inhibition by this compound
Caption: The Menin-MLL signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Characterization
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ichorlifesciences.com [ichorlifesciences.com]
- 7. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 8. researchgate.net [researchgate.net]
MI-1 as a c-Myc-Max Dimerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master regulator of cellular processes, including proliferation, growth, apoptosis, and metabolism. Its dysregulation is implicated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] c-Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, Max. This dimerization is mediated by their respective basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) domains, enabling the complex to bind to E-box sequences (CACGTG) in the promoter regions of target genes and activate their transcription.[2] Given that c-Myc is an intrinsically disordered protein with no enzymatic activity, disrupting the c-Myc-Max protein-protein interaction (PPI) has emerged as a key strategy for inhibiting its oncogenic function.[3]
MI-1 is a small molecule inhibitor designed to specifically disrupt the dimerization of c-Myc and Max. By preventing the formation of this transcriptionally active complex, this compound aims to downregulate the expression of c-Myc target genes, thereby inhibiting cancer cell proliferation and inducing apoptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
The c-Myc-Max Signaling Pathway and Mechanism of Inhibition by this compound
The c-Myc protein, when expressed, is largely unstructured. It requires heterodimerization with Max to fold into a conformation that allows for DNA binding and subsequent transcriptional activation of genes involved in cell cycle progression, metabolism, and protein synthesis. The c-Myc-Max heterodimer binds to E-box sequences within the promoter regions of target genes, recruiting co-activators and driving gene expression. This leads to enhanced cell proliferation and, in the context of cancer, uncontrolled cell growth.
This compound functions by binding to the bHLH-LZ domain of c-Myc, inducing a conformational change that prevents its association with Max.[3] Without this dimerization, the c-Myc protein is unable to bind to DNA effectively and initiate transcription. Consequently, the downstream effects of c-Myc signaling are abrogated, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc for their survival.
Caption: c-Myc-Max signaling pathway and its inhibition by this compound.
Quantitative Data for this compound and Related c-Myc Inhibitors
The efficacy of this compound and other c-Myc inhibitors has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies. It is important to note that this compound is structurally related to the well-characterized c-Myc inhibitor 10058-F4, and much of the publicly available data is for this parent compound and its analogs.
Table 1: In Vitro Efficacy of c-Myc-Max Dimerization Inhibitors (IC50 Values)
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| 10058-F4 | HL60 (Promyelocytic Leukemia) | Cell Viability | 49.0 | [4] |
| 10058-F4 | SKOV3 (Ovarian Cancer) | Cell Proliferation | 4.4 | [5] |
| 10058-F4 | Hey (Ovarian Cancer) | Cell Proliferation | 3.2 | [5] |
| 10058-F4 | Rat1a-c-Myc | Proliferation | Not specified | [6] |
| MYCi361 | MycCaP (Prostate Cancer) | Cell Proliferation | 2.9 | [4] |
| MY05 | MDA-MB 231 (Breast Cancer) | Cell Viability | ~5-14 | [7] |
| MY05 | MDA-MB 468 (Breast Cancer) | Cell Viability | ~5-14 | [7] |
| MY05 | MCF7 (Breast Cancer) | Cell Viability | ~5-14 | [7] |
| B13 | HT29 (Colorectal Cancer) | Cytotoxicity | 0.29 | [8] |
| B13 | HCT116 (Colorectal Cancer) | Cytotoxicity | 0.64 | [8] |
Table 2: In Vivo Efficacy of this compound Prodrug (MI1-PD) in a Multiple Myeloma Xenograft Model
| Treatment Group | Nanoparticle Size | Median Survival (days) | P-value vs. Control | Citation |
| T/D 200 (Targeted/Drug) | 200 nm | 46 | < 0.05 | [5] |
| NT/ND 200 (Non-targeted/No Drug) | 200 nm | 28 | - | [5] |
| T/D 20 (Targeted/Drug) | 20 nm | 52 | = 0.001 | [5] |
| NT/ND 20 (Non-targeted/No Drug) | 20 nm | 29 | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other c-Myc inhibitors.
Synthesis of this compound
This compound is a derivative of the c-Myc inhibitor 10058-F4. The synthesis of 10058-F4 and its analogs generally involves a Knoevenagel condensation. A detailed protocol for a representative synthesis is as follows:
Synthesis of 10058-F4 Analogs
-
Reaction Setup: A mixture of an appropriate aromatic aldehyde (1.0 eq.), rhodanine (B49660) (1.0 eq.), and a catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) in a solvent like ethanol (B145695) or acetic acid is prepared.
-
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[4]
A prodrug of this compound, designated MI1-PD, was synthesized in three steps, which involved an aldol (B89426) condensation of 4-ethyl benzaldehyde (B42025) with rhodanine, followed by modifications to introduce a short piperidine amine moiety for functionalization as an Sn2 lipase-labile prodrug.
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the c-Myc inhibitor (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorochrome-conjugated Annexin V.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the c-Myc inhibitor at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12][13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[11]
Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction
This technique is used to determine if an inhibitor disrupts the interaction between c-Myc and Max in a cellular context.
-
Cell Lysis: Treat cells with the c-Myc inhibitor. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Immunoprecipitation: Incubate the cell lysate with an anti-c-Myc antibody overnight at 4°C. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.[10]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[10]
-
Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Max.[10] A decrease in the Max band in the inhibitor-treated sample indicates disruption of the c-Myc-Max interaction.
Luciferase Reporter Assay for c-Myc Transcriptional Activity
This assay measures the ability of c-Myc to activate the transcription of a reporter gene.
-
Transfection: Co-transfect cells with a c-Myc expression vector and a luciferase reporter vector containing c-Myc binding sites upstream of the luciferase gene. A Renilla luciferase vector is often co-transfected as an internal control.[2][13]
-
Inhibitor Treatment: Treat the transfected cells with the c-Myc inhibitor.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the inhibitor indicates reduced c-Myc transcriptional activity.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of c-Myc inhibitors in a living organism.
-
Cell Preparation: Harvest cancer cells (e.g., multiple myeloma cells) during their logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.[14]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID), typically 6-8 weeks old.[6]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume.[14]
-
Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the c-Myc inhibitor (or its prodrug formulation) and vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation: Monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a c-Myc inhibitor like this compound.
Caption: A typical experimental workflow for evaluating c-Myc inhibitors.
Conclusion
This compound represents a promising class of small molecule inhibitors that target the fundamental c-Myc-Max dimerization, a critical step in the oncogenic activity of c-Myc. The data, primarily from studies on the closely related compound 10058-F4 and the prodrug MI1-PD, demonstrate the potential of this therapeutic strategy to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. The detailed experimental protocols provided in this guide offer a framework for researchers and drug developers to further investigate and optimize c-Myc inhibitors. While challenges such as bioavailability and in vivo stability remain, the development of prodrugs and novel delivery systems continues to advance the therapeutic potential of c-Myc-Max dimerization inhibitors like this compound in the fight against a broad range of cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. amsbio.com [amsbio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10058-F4 | MYC Inhibitors: R&D Systems [rndsystems.com]
- 7. PD-1/PD-L1 inhibitors in multiple myeloma: The present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
Initial Studies on the MI-1 Compound: A Technical Guide
This document provides a detailed overview of the initial studies on the MI-1 compound, a seminal small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is intended for researchers, scientists, and drug development professionals interested in the foundational data, experimental methodologies, and therapeutic rationale for targeting this pathway.
Introduction
Menin is a nuclear protein that acts as a critical oncogenic cofactor for MLL fusion proteins, which are drivers in a specific subset of acute leukemias.[1][2][3] These MLL fusion proteins, resulting from chromosomal translocations of the MLL1 gene, require interaction with menin to maintain the expression of leukemogenic target genes, such as HOXA9 and MEIS1.[3][4][5] The disruption of this menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive cancers.[1][3]
Initial high-throughput screening efforts identified this compound, a thienopyrimidine-class compound, as a first-generation inhibitor of this critical protein-protein interaction.[4][6] Although modest in potency, this compound served as a crucial chemical probe and the foundational scaffold for developing more potent and drug-like analogs, validating the therapeutic potential of targeting the menin-MLL axis.[4]
Quantitative Data Summary
The initial studies quantified the inhibitory effects of this compound and its subsequent, more potent analogs (e.g., MI-2, MI-3) both biochemically and in cell-based models. This data is summarized below.
Table 1: Biochemical and Cellular Activity of Initial Menin-MLL Inhibitors
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|---|
| This compound | Fluorescence Polarization | Menin-MLL Interaction | IC₅₀ | 1.9 µM | [4][7] |
| MI-2 | MTT Cell Viability | MLL-AF9 Transduced BMCs | GI₅₀ | ~5 µM | [4] |
| MI-3 | MTT Cell Viability | MLL-AF9 Transduced BMCs | GI₅₀ | ~5 µM | [4] |
| MI-2 | Gene Expression (qRT-PCR) | MLL-AF9 Transduced BMCs | Hoxa9/Meis1 Downregulation | >80% (at 12.5-25 µM) |[4] |
Abbrevations: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), BMCs (Bone Marrow Cells)
Signaling Pathway and Mechanism of Action
The therapeutic rationale for this compound and its derivatives is based on the direct inhibition of the menin-MLL interaction. In leukemias with MLL translocations, the MLL fusion protein binds to menin. This complex is then recruited to chromatin where it aberrantly maintains the expression of target genes like HOXA9 and MEIS1, which blocks cell differentiation and promotes leukemic proliferation. This compound competitively binds to menin at the MLL interaction site, preventing the formation of the oncogenic complex. This leads to the downregulation of HOXA9 and MEIS1, inducing differentiation and inhibiting the growth of leukemia cells.[1][4][5]
References
- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Target Specificity of MI-1, a Menin-MLL Interaction Inhibitor
Executive Summary
The interaction between Menin and proteins of the Mixed Lineage Leukemia (MLL) family is a critical dependency for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias. Small-molecule inhibitors that disrupt this protein-protein interaction (PPI) represent a promising therapeutic strategy. MI-1, a compound of the thienopyrimidine class, was one of the first small molecules identified as a reversible inhibitor of the Menin-MLL interaction. This technical guide provides a detailed overview of the target specificity of this compound and its subsequent, more potent analogues. It consolidates quantitative data on inhibitor potency, details the experimental protocols used for specificity assessment, and visualizes the core signaling pathway and experimental workflows. The evidence strongly supports that thienopyrimidine-based inhibitors achieve their anti-leukemic effects through a specific, on-target mechanism by blocking the Menin-MLL interaction, leading to the downregulation of key leukemogenic genes.
Core Target and Mechanism of Action
The primary molecular target of this compound and its derivatives is the nuclear protein Menin . In the context of MLL-rearranged (MLL-r) leukemia, Menin acts as an essential oncogenic cofactor. It binds directly to the N-terminal portion of MLL fusion proteins (e.g., MLL-AF9, MLL-AF4). This interaction is crucial for tethering the MLL fusion complex to chromatin and maintaining the expression of downstream target genes, most notably HOXA9 and MEIS1.[1] These transcription factors are critical for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[2][3][4]
This compound functions by binding to a deep hydrophobic pocket on the surface of Menin, the same site that is recognized and bound by MLL.[5] By occupying this pocket, this compound competitively and reversibly blocks the Menin-MLL interaction.[1] This disruption displaces the MLL fusion protein from its target gene promoters, leading to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, transcriptional repression of HOXA9 and MEIS1, and subsequent induction of differentiation and cell growth arrest in MLL-r leukemia cells.[1][6]
Quantitative Data on Inhibitor Potency and Selectivity
The specificity of an inhibitor is defined by its high affinity for its intended target and low affinity for other potential targets. The development of Menin-MLL inhibitors began with the discovery of this compound and has since progressed to analogues with significantly improved potency. The following tables summarize the key quantitative data for this compound and its derivatives.
Table 1: In Vitro Potency of Thienopyrimidine Menin-MLL Inhibitors
This table outlines the direct inhibitory activity of the compounds against the Menin-MLL protein-protein interaction as measured by biochemical assays.
| Compound | IC50 (FP Assay) | Kd (ITC) | Class/Generation | Reference |
| This compound | 1.9 µM | Not Reported | 1st Gen / HTS Hit | [1] |
| MI-2 | 446 nM | 158 nM | 1st Gen Analogue | [1] |
| MI-3 | 648 nM | 201 nM | 1st Gen Analogue | [1] |
| MI-463 | ~15 nM | ~10 nM | 2nd Gen Analogue | [7] |
| MI-503 | ~15 nM | 9 nM | 2nd Gen Analogue | [7][8] |
| MI-1481 | 3.6 nM | Not Reported | 3rd Gen Analogue | [6][7] |
| MI-3454 | 0.51 nM | Not Reported | 3rd Gen Analogue | [6] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. FP: Fluorescence Polarization. ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity and Selectivity of Menin-MLL Inhibitors
This table demonstrates the on-target efficacy of the inhibitors in leukemia cell models. Selectivity is shown by comparing activity in MLL-rearranged (MLL-r) cell lines, which are dependent on the Menin-MLL interaction, versus non-dependent control cell lines.
| Compound | Cell Line (Target) | GI50 (Cell Growth) | Cell Line (Control) | GI50 (Cell Growth) | Selectivity | Reference |
| MI-2 | MLL-AF9 transduced BMCs | ~5 µM | E2A-HLF transduced BMCs | > 50 µM | > 10-fold | [1] |
| MI-3 | MLL-AF9 transduced BMCs | ~5 µM | E2A-HLF transduced BMCs | > 50 µM | > 10-fold | [1] |
| MI-463 | MLL-AF9 transduced BMCs | 0.23 µM | Hoxa9/Meis1 transduced BMCs | No effect | High | [9] |
| MI-503 | MV4;11 (MLL-AF4) | 0.25 µM | K562 (No MLL-r) | Minimal effect | High | [9] |
| MI-1481 | MLL-AF9 transduced BMCs | 34 nM | Hoxa9/Meis1 transduced BMCs | > 6 µM | > 176-fold | [7] |
| M-89 | MV-4-11 (MLL-AF4) | 10.3 nM | HL-60 (No MLL-r) | 10.2 µM | ~990-fold | [6] |
GI50: Half-maximal growth inhibition concentration. BMCs: Bone Marrow Cells.
The data consistently demonstrate that as the biochemical potency of the inhibitors increases, so does their specific cellular activity against MLL-rearranged leukemia cells. The lack of activity in control cell lines provides strong evidence that the observed anti-proliferative effects are due to the specific inhibition of the Menin-MLL interaction rather than off-target toxicity.[1]
Visualization of Pathways and Workflows
Signaling Pathway of Menin-MLL Inhibition
The following diagram illustrates the mechanism of action for this compound. It shows how the inhibitor disrupts the Menin-MLL fusion protein complex, leading to the downregulation of key oncogenic target genes.
Experimental Workflow for Inhibitor Validation
This diagram outlines the typical experimental pipeline used to identify and validate the target specificity of Menin-MLL inhibitors like this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to establish the target specificity of this compound and its analogues.
Fluorescence Polarization (FP) Assay for IC50 Determination
This biochemical assay is the primary method for screening and quantifying the potency of inhibitors that disrupt the Menin-MLL interaction.[7][10]
-
Principle: A small, fluorescently-labeled peptide derived from the Menin-binding motif of MLL (MBM1) tumbles rapidly in solution, emitting depolarized light when excited with polarized light (low FP signal). Upon binding to the much larger Menin protein, the complex tumbles slowly, emitting highly polarized light (high FP signal). A competitive inhibitor like this compound will displace the labeled peptide from Menin, causing a decrease in the FP signal proportional to the inhibitor's concentration.
-
Materials:
-
Purified recombinant full-length human Menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-15).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Test compounds (this compound and analogues) serially diluted in DMSO.
-
384-well, non-binding, black microplates.
-
Microplate reader with fluorescence polarization capabilities (e.g., excitation at 485 nm, emission at 535 nm).
-
-
Protocol:
-
Prepare a master mix containing the Menin protein and the fluorescent MLL peptide in assay buffer. The final concentrations should be optimized, but typical values are 50-100 nM for Menin and 10-20 nM for the peptide.
-
Dispense the master mix into the wells of the 384-well plate.
-
Add test compounds from a serial dilution plate (e.g., 11-point, 3-fold dilutions) to the wells. Include controls for high signal (DMSO vehicle only) and low signal (no Menin protein).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low signal controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
This assay validates that the inhibitor can disrupt the Menin-MLL interaction within a cellular environment.[1][5]
-
Principle: An antibody against a tagged MLL fusion protein is used to pull down the protein from cell lysate. If Menin is bound to the MLL fusion, it will be pulled down as well and can be detected by Western blotting. If an effective inhibitor is present, it will disrupt the interaction, and less Menin will be co-precipitated.
-
Protocol:
-
Seed human embryonic kidney (HEK293) cells and transfect them with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).
-
Allow cells to express the protein for 24-48 hours.
-
Treat the transfected cells with the this compound inhibitor (e.g., at 5 µM, 10 µM) or DMSO vehicle control for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation. Reserve a small portion of the supernatant as the "input" control.
-
Incubate the remaining lysate with anti-Flag antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins from the input and eluted fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against the Flag tag (to confirm MLL-AF9 pulldown) and against Menin (to detect the co-precipitated protein). A decrease in the Menin signal in the inhibitor-treated samples compared to the DMSO control indicates disruption of the PPI.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the downstream consequences of Menin-MLL inhibition on the transcription of key target genes.[1][5]
-
Principle: The mRNA levels of target genes (HOXA9, MEIS1) are measured in cells following treatment with an inhibitor. A decrease in mRNA levels confirms the inhibitor's functional effect on the target pathway.
-
Protocol:
-
Culture MLL-rearranged leukemia cells (e.g., MV4;11 or MLL-AF9 transduced bone marrow cells) in 6-well plates.
-
Treat the cells with various concentrations of the this compound inhibitor or DMSO control for a specified period (e.g., 6 days).
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin or GAPDH), and a suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probes).
-
Run the reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to the housekeeping gene for each sample. Then, calculate the fold change in gene expression in inhibitor-treated samples relative to the DMSO-treated control.
-
Conclusion
The body of evidence for this compound and its subsequent, more potent thienopyrimidine analogues demonstrates a highly specific mechanism of action. The direct binding to Menin and competitive disruption of the MLL interaction is confirmed through robust biochemical and biophysical assays. The cellular consequences—selective growth inhibition of MLL-rearranged cells and specific downregulation of the downstream target genes HOXA9 and MEIS1—correlate directly with the biochemical potency of the inhibitors. This strong linkage between target engagement and cellular phenotype, coupled with a lack of activity in non-dependent cell lines, establishes a clear and specific on-target mechanism for this class of inhibitors, validating the Menin-MLL interaction as a bona fide therapeutic target in acute leukemia.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
understanding the downstream effects of MI-1
An in-depth technical guide on the downstream effects of MI-1, prepared for researchers, scientists, and drug development professionals.
Table of Contents
-
This compound: A Plant Resistance Gene
-
1.1 Core Signaling Pathway
-
1.2 Downstream Cellular Responses
-
1.3 Quantitative Data
-
1.4 Experimental Protocols
-
1.5 Signaling Pathway and Experimental Workflow Diagrams
-
-
This compound: A Kinase Inhibitor
-
2.1 Mechanism of Action
-
2.2 Downstream Cellular Effects
-
2.3 Quantitative Data
-
2.4 Experimental Protocols
-
2.5 Signaling Pathway and Experimental Workflow Diagrams
-
This compound: A Plant Resistance Gene
The tomato this compound gene encodes a nucleotide-binding leucine-rich repeat (NB-LRR) protein that confers resistance to a variety of pests, including root-knot nematodes, potato aphids, and whiteflies.[1][2][3] This resistance is initiated by the recognition of pest-derived effector molecules, which triggers a cascade of downstream signaling events culminating in a defense response.
Core Signaling Pathway
The this compound protein does not function in isolation but is part of a larger complex that includes the chaperone proteins HSP90 and SGT1, which are crucial for its stability and function.[1][4] The resistance mediated by this compound is dependent on another gene, Rme1, although its precise role is not fully elucidated.[2] Following pest recognition, the this compound signaling pathway is activated, which involves the salicylic (B10762653) acid (SA) signaling pathway and mitogen-activated protein kinase (MAPK) cascades.[2][5][6] The receptor-like kinase SlSERK1 has also been identified as a critical early component in this compound signaling, particularly in resistance to potato aphids.[7]
Downstream Cellular Responses
Activation of the this compound signaling pathway leads to a variety of cellular responses aimed at inhibiting pest proliferation. These responses include the activation of pathogenesis-related (PR) genes, such as PR-1 and GluB.[8] In the case of root-knot nematodes, this compound-mediated resistance is associated with a localized hypersensitive response, a form of programmed cell death (PCD), at the site of nematode feeding.[9] This response is also accompanied by lignin (B12514952) accumulation and other cellular remodeling events that help to contain the pest.[10]
Quantitative Data
The following table summarizes quantitative data related to the downstream effects of this compound.
| Parameter | Observation | Experimental System | Reference |
| Aphid Survival | Aphids survived longer on NahG tomato plants (which cannot accumulate SA) compared to wild-type. | Potato aphid (Macrosiphum euphorbiae) on tomato (Solanum lycopersicum) | [5][6] |
| Gene Expression | PR-1 transcripts were detected earlier and at higher levels in incompatible (resistant) interactions compared to compatible (susceptible) interactions. | Potato aphid on tomato | [8] |
| Systemic Gene Expression | Systemic expression of PR-1 and GluB was detected 48 hours after infestation in both compatible and incompatible interactions in plants containing this compound. | Potato and green peach aphids on tomato | [8] |
Experimental Protocols
VIGS is a technique used to silence the expression of a target gene to study its function. In the context of this compound research, it has been used to silence genes involved in its signaling pathway, such as Sgt1, Hsp90, and various MAPKs.[2][4]
-
Vector: Tobacco Rattle Virus (TRV)-based vectors (pTRV1 and pTRV2) are commonly used.[4]
-
Procedure:
-
A fragment of the target gene is cloned into the pTRV2 vector.
-
Agrobacterium tumefaciens is transformed with pTRV1 and the pTRV2-gene construct.
-
A mixture of the two Agrobacterium cultures is infiltrated into the cotyledons or leaves of young tomato plants.[4]
-
The virus spreads systemically, leading to the silencing of the target gene.
-
Plants are then challenged with the pest (e.g., aphids or nematodes) to assess the effect of gene silencing on this compound-mediated resistance.[4]
-
These assays are used to measure the level of resistance to aphids.
-
No-choice assays: A specific number of aphids are placed on a single plant, and their survival and reproduction are monitored over time.
-
Choice assays: Aphids are allowed to choose between different genotypes of plants (e.g., wild-type vs. gene-silenced) to assess preference.[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The this compound signaling pathway, from pest recognition to downstream defense responses.
This compound: A Kinase Inhibitor
This compound, with the chemical name 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, is a synthetic maleimide (B117702) derivative that has been identified as a potent inhibitor of several protein kinases.[12] It has demonstrated significant antineoplastic activity against various human cancer cell lines.
Mechanism of Action
The anticancer effects of this compound are multifaceted. It induces a mitochondria-dependent pathway of apoptosis, causes DNA damage, and leads to cell cycle arrest at the G2/M transition checkpoint.[12][13] The pro-apoptotic activity of this compound is associated with the activation of caspase-3 and an increase in the levels of pro-apoptotic proteins like endonuclease G (EndoG) and apoptosis-activating factor 1 (Apaf1), while concurrently reducing the levels of the anti-apoptotic protein Bcl-2.[13] this compound also affects the STAT1 signaling pathway, which is involved in regulating antiproliferative and pro-apoptotic genes.[12]
Downstream Cellular Effects
The primary downstream effects of this compound on cancer cells include the inhibition of cell proliferation and the induction of apoptosis.[13] this compound has been shown to cause DNA single-strand breaks and fragmentation.[13] Furthermore, it influences the levels of key cell cycle regulatory proteins, including an increase in the phosphorylated form of Chk2 and cyclin-dependent kinases Cdk2 and Cdk4.[12]
Quantitative Data
The following table summarizes the quantitative data regarding the effects of the kinase inhibitor this compound.
| Parameter | Observation | Cell Line | Reference |
| GI50 Value | 0.75 µg/mL | HCT116 (colon carcinoma) | [12] |
| DNA Fragmentation | Increased to 14.2% after treatment with this compound. | HCT116 | [13] |
| DNA Damage (Olive Tail Moment) | 13.2 | HCT116 | [13] |
| Selectivity Index | > 6.9 | HCT116, HeLa, SK-MEL-28 vs. pseudo-normal cells | [12] |
Experimental Protocols
This colorimetric assay is used to assess cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
After an incubation period, MTT solution is added to each well.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration that inhibits cell growth by 50%) is calculated.
-
This assay is used to detect DNA damage, particularly single-strand breaks.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates further from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
-
Procedure:
-
This compound-treated cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins.
-
The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.
-
Electrophoresis is performed.
-
The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under a microscope.
-
Image analysis software is used to quantify the DNA damage, often expressed as the "Olive Tail Moment."[13]
-
This technique is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Proteins are extracted from this compound-treated and control cells.
-
The proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, caspase-3, Chk2).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured, and the protein bands are quantified.[12][13]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for the this compound kinase inhibitor, leading to apoptosis and cell proliferation inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The this compound-Mediated Pest Resistance Requires Hsp90 and Sgt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Mediated aphid resistance involves salicylic acid and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. The receptor-like kinase SlSERK1 is required for this compound-mediated resistance to potato aphids in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aphid-induced defense responses in this compound-mediated compatible and incompatible tomato interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Mediated Resistance to Meloidogyne incognita in Tomato May Not Rely on Ethylene but Hormone Perception through ETR3 Participates in Limiting Nematode Infection in a Susceptible Host | PLOS One [journals.plos.org]
- 10. The Mi- 1 gene is a key regulator of defence mechanisms and cellular gene dynamics in response to root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. proquest.com [proquest.com]
- 13. INHIBITOR OF PROTEIN KINASES 1-(4-CHLOROBENZYL)-3-CHLORO-4-(3-TRIFLUOROMETHYLPHENYLAMINO)-1 H -PYRROLE-2,5-DIONE INDUCES DNA DAMAGE AND APOPTOSIS IN HUMAN COLON CARCINOMA CELLS | Finiuk | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]
The Role of Myeloid Cell Leukemia-1 (Mcl-1) in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid Cell Leukemia-1 (Mcl-1), a key member of the B-cell lymphoma-2 (Bcl-2) family of proteins, is a critical regulator of the intrinsic apoptosis pathway. Its overexpression is a hallmark of numerous human malignancies and a primary mechanism of resistance to a wide array of cancer therapies. Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 is a short-lived protein, and its expression is tightly regulated at the transcriptional, translational, and post-translational levels. This guide provides an in-depth analysis of Mcl-1's function in apoptosis, detailing its signaling pathways, summarizing key quantitative data related to its inhibition, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Introduction to Mcl-1 and its Function in Apoptosis
Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The intrinsic, or mitochondrial, pathway of apoptosis is governed by the Bcl-2 family of proteins. This family is comprised of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, and Mcl-1), pro-apoptotic effectors (BAX and BAK), and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA).
Under normal physiological conditions, anti-apoptotic proteins like Mcl-1 sequester pro-apoptotic effector proteins, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP).[1] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate BAX and BAK or bind to and neutralize the anti-apoptotic Bcl-2 family members, including Mcl-1. This releases BAX and BAK, leading to MOMP, the release of cytochrome c into the cytosol, apoptosome formation, and the activation of a caspase cascade that culminates in cell death.[1][2]
Mcl-1 is distinguished from other anti-apoptotic proteins by its rapid turnover, which is mediated by a PEST (proline, glutamic acid, serine, and threonine-rich) region that targets it for proteasomal degradation.[3] This allows for rapid modulation of its levels in response to cellular signals, making it a critical checkpoint in the decision between cell survival and apoptosis.
Mcl-1 Signaling Pathways in Apoptosis
The activity and stability of Mcl-1 are intricately regulated by a complex network of signaling pathways. These pathways can be broadly categorized into those that promote Mcl-1 expression and stability, thus inhibiting apoptosis, and those that lead to its degradation, thereby promoting cell death.
Pro-Survival Signaling
Multiple signaling cascades converge to maintain high levels of Mcl-1, promoting cell survival. A key pathway involves the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway. Activated AKT can phosphorylate and inactivate Glycogen Synthase Kinase 3 (GSK3), a kinase that would otherwise phosphorylate Mcl-1 and mark it for degradation.[4][5]
Pro-Apoptotic Signaling
Cellular stress, such as that induced by UV radiation or chemotherapy, activates pro-apoptotic signaling pathways that lead to the rapid degradation of Mcl-1. One such pathway involves the activation of the c-Jun N-terminal Kinase (JNK).[4][5] JNK can phosphorylate Mcl-1, which "primes" it for subsequent phosphorylation by GSK3.[4] This dual phosphorylation event creates a phosphodegron that is recognized by the E3 ubiquitin ligase β-TrCP, leading to the ubiquitination and proteasomal degradation of Mcl-1.[5] This rapid removal of Mcl-1 is a critical step for the initiation of apoptosis in response to cellular stress.[4]
Quantitative Data on Mcl-1 Inhibition
The development of small molecule inhibitors that directly target the BH3-binding groove of Mcl-1 has emerged as a promising therapeutic strategy for various cancers. The potency and selectivity of these inhibitors are critical parameters in their preclinical and clinical evaluation.
Binding Affinities of Mcl-1 Inhibitors
The binding affinity of an inhibitor to its target is a key determinant of its potency. This is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki).
| Inhibitor | Binding Affinity (Kd/Ki) to Human Mcl-1 | Assay Method |
| S63845 | 0.19 nM (Kd)[6][7] | Surface Plasmon Resonance (SPR) |
| <1.2 nM (Ki)[6] | Not Specified | |
| A-1210477 | 0.45 nM (Ki)[8][9] | Not Specified |
| AZD5991 | 0.17 nM (Kd)[10] | Surface Plasmon Resonance (SPR) |
| 0.20 nM (Ki)[11] | FRET | |
| AMG-176 | pM affinity[12] | Not Specified |
In Vitro Efficacy of Mcl-1 Inhibitors (IC50/EC50 Values)
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro efficacy of several Mcl-1 inhibitors across a panel of cancer cell lines.
Table 2.1: S63845 IC50 Values in Hematological Cancer Cell Lines [4][6]
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Myeloid Leukemia | Varies (Dose-dependent)[13] |
| ML-1 | Acute Myeloid Leukemia | Varies (Dose-dependent)[13] |
| Various AML Lines | Acute Myeloid Leukemia | 4 - 233[6] |
| H929 | Multiple Myeloma | <100 |
| AMO1 | Multiple Myeloma | <100 |
| Various Lymphoma Lines | Lymphoma | <100 (highly sensitive) |
| 100 - 1000 (moderately sensitive) | ||
| >1000 (insensitive) |
Table 2.2: AMG-176 IC50 Values in B-cell Lymphoma Cell Lines (48h exposure) [14]
| Cell Line | Subtype | IC50 (µM) |
| TMD8 | ABC-DLBCL | 1.45 |
| U2932 4RH | ABC-DLBCL | 19.45 |
| OCI-LY1 | GCB-DLBCL | 0.21 |
| DHL-10 | GCB-DLBCL | 17.78 |
Table 2.3: AZD5991 IC50/EC50 Values [10][15]
| Cell Line/Assay | Cancer Type/Assay Type | IC50/EC50 (nM) |
| FRET Assay | Biochemical | 0.7 |
| MOLP-8 | Multiple Myeloma | 33 (EC50) |
| MV4-11 | Acute Myeloid Leukemia | 24 (EC50) |
| NCI-H23 | Non-Small Cell Lung Cancer | 190 (EC50) |
| AMO1 | Multiple Myeloma | 22.9 (EC50) |
| K562 | Chronic Myeloid Leukemia | 29,600 (IC50) |
Table 2.4: A-1210477 IC50 Values [5]
| Cell Line | Cancer Type | IC50 (nM) |
| Biochemical Assay | - | 26.2 |
Experimental Protocols
The study of Mcl-1's role in apoptosis relies on a variety of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blot Analysis of Mcl-1 Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture. This protocol outlines the steps for analyzing the expression of Mcl-1 and key apoptosis markers.
4.1.1 Materials
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below for suggested dilutions)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Table 3: Primary Antibody Dilutions for Western Blot
| Primary Antibody | Recommended Dilution |
| Mcl-1 | 1:1000 - 1:4000[16][17] |
| Cleaved Caspase-3 | 1:1000[18][19][20] |
| PARP | 1:1000 - 1:2000[21][22] |
| β-Actin (Loading Control) | 1:1000 - 1:10000[23][24][25] |
4.1.2 Protocol
-
Cell Lysis: Treat cells as required, then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
4.2.1 Materials
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
4.2.2 Protocol
-
Cell Preparation: Induce apoptosis in your cell population of interest.
-
Harvesting: Harvest both adherent and suspension cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activity can be measured using a colorimetric or fluorometric assay that utilizes a specific peptide substrate (DEVD) conjugated to a chromophore (pNA) or a fluorophore (AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.
4.3.1 Materials
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA or DEVD-AMC substrate)
-
Microplate reader
4.3.2 Protocol
-
Cell Lysis: Induce apoptosis and lyse the cells according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each sample.
-
Reaction Initiation: Prepare the reaction mix containing reaction buffer, DTT, and the DEVD substrate, and add it to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Conclusion
Mcl-1 is a pivotal regulator of apoptosis with profound implications for cancer biology and therapy. Its intricate regulation and potent anti-apoptotic function make it a high-value target for drug development. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the role of Mcl-1 in apoptosis and to evaluate the efficacy of novel Mcl-1 inhibitors. A thorough understanding of the signaling pathways that govern Mcl-1 expression and stability, coupled with rigorous experimental validation, will be crucial for the successful clinical translation of Mcl-1-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD5991 [openinnovation.astrazeneca.com]
- 16. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 18. Cleaved Caspase-3 Antibody (Asp175) (5A1E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. ABclonal [abclonal.com]
- 20. Cleaved Caspase 3 antibody (25128-1-AP) | Proteintech [ptglab.com]
- 21. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Anti-PARP antibody (GTX100573) | GeneTex [genetex.com]
- 23. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 24. licorbio.com [licorbio.com]
- 25. abpbio.com [abpbio.com]
The Multifaceted Role of MIZ-1 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIZ-1 (Myc-interacting zinc finger protein 1), also known as ZBTB17, is a versatile transcription factor that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, apoptosis, and differentiation. Its function as a dual-action transcriptional regulator, capable of both activating and repressing gene expression, places it at the nexus of several critical signaling pathways. The activity of MIZ-1 is intricately modulated by its interaction with various binding partners, most notably the oncoprotein c-Myc, as well as by post-translational modifications. This technical guide provides an in-depth exploration of the cellular pathways affected by MIZ-1, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its complex biological functions.
MIZ-1: A Dual-Function Transcription Factor
MIZ-1 is characterized by a BTB/POZ domain at its N-terminus and 13 C2H2-type zinc fingers at its C-terminus. The BTB/POZ domain is crucial for protein-protein interactions, including homodimerization and heterodimerization with other proteins, while the zinc fingers are responsible for DNA binding. MIZ-1 can directly bind to the core promoters of its target genes, often at initiator (Inr) elements or specific consensus motifs, to activate transcription. However, when complexed with c-Myc, MIZ-1's function switches to that of a transcriptional repressor. This duality is central to its role in maintaining cellular homeostasis and its implication in tumorigenesis.
Quantitative Data on MIZ-1 Interactions and Gene Regulation
The following tables summarize key quantitative data related to MIZ-1's binding affinities and its impact on target gene expression.
Table 1: DNA Binding Affinity of MIZ-1
| DNA Sequence/Motif | Binding Affinity (Kd) | Experimental Method | Reference |
| MIZ-1 Consensus Motif (from p15 (B1577198) promoter) | Weak | Fluorescence Anisotropy | [1] |
| Miz1-4A86K mutant to DNA consensus | 100 nM | Fluorescence Anisotropy | [1] |
Table 2: Regulation of MIZ-1 Target Gene Expression
| Target Gene | Condition | Fold Change in Expression | Cell Type | Experimental Method | Reference |
| C/EBPδ promoter activity | MIZ-1 siRNA treatment | Increased | HC11 | Luciferase Reporter Assay | [2] |
| C/EBPδ promoter activity | MycV394D (Miz1-binding deficient) | Less repression compared to wt Myc | HC11 | Luciferase Reporter Assay | [2] |
| cdkn2b (p15Ink4b) | Doxycycline-induced Myc shutoff | Rapid induction | Myc-driven lymphoma cells | RT-qPCR | [3] |
| Reporter with Mizm1/Mizm2 motifs | MIZ-1 overexpression | Dose-dependent increase | HeLa | Luciferase Reporter Assay | [4] |
Cellular Pathways Modulated by MIZ-1
MIZ-1 is a key player in several fundamental cellular signaling pathways. Its influence is largely exerted through its ability to regulate the transcription of critical genes within these cascades.
Cell Cycle Regulation
MIZ-1 is a crucial regulator of cell cycle progression, primarily through its control of cyclin-dependent kinase inhibitors (CDKIs).
-
Transcriptional Activation of CDKIs: In the absence of high levels of c-Myc, MIZ-1 activates the transcription of genes such as CDKN1A (p21Cip1), CDKN2B (p15Ink4b), and CDKN1C (p57Kip2).[1] These proteins are potent inhibitors of cyclin-dependent kinases, leading to cell cycle arrest, typically at the G1/S transition.
-
Transcriptional Repression by the MIZ-1/c-Myc Complex: When c-Myc is overexpressed, it forms a complex with MIZ-1 at the promoters of these same CDKI genes. This interaction, however, converts MIZ-1 into a transcriptional repressor, leading to the downregulation of p21Cip1 and p15Ink4b.[5] This repression allows cells to overcome cell cycle checkpoints and promotes proliferation, a hallmark of cancer.
Apoptosis
MIZ-1's role in apoptosis is also context-dependent and heavily influenced by its interaction with c-Myc.
-
Pro-apoptotic Role: In some contexts, the MIZ-1/c-Myc complex can promote apoptosis. For instance, the inactivation of MIZ-1 by c-Myc is essential for c-Myc-induced apoptosis in response to growth factor withdrawal.
-
Anti-apoptotic Role: MIZ-1 can also activate the transcription of the anti-apoptotic gene BCL2. This provides a survival signal to the cell. The interplay between MIZ-1, c-Myc, and other factors like Bcl-6 determines the ultimate fate of the cell.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. MIZ-1 is a key downstream effector of this pathway. Upon TGF-β stimulation, Smad proteins translocate to the nucleus and cooperate with MIZ-1 to activate the transcription of target genes, including CDKN2B (p15Ink4b), leading to cell cycle arrest. The interaction between c-Myc and MIZ-1 can antagonize this TGF-β-induced growth arrest.[3]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the cellular functions of MIZ-1.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of MIZ-1.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Fragmentation: The chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to MIZ-1 is used to immunoprecipitate the MIZ-1-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to a reference genome, and peak-calling algorithms are used to identify regions of significant enrichment, representing MIZ-1 binding sites.[3]
siRNA-mediated Knockdown
Objective: To study the loss-of-function effects of MIZ-1.
Methodology:
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the MIZ-1 mRNA are designed and synthesized.
-
Transfection: The siRNAs are introduced into cells using a suitable transfection reagent.
-
Validation of Knockdown: The efficiency of MIZ-1 knockdown is assessed at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.
-
Phenotypic Analysis: The cellular effects of MIZ-1 depletion, such as changes in cell proliferation, apoptosis, or gene expression, are analyzed.[2]
Luciferase Reporter Assay
Objective: To investigate the effect of MIZ-1 on the transcriptional activity of a specific gene promoter.
Methodology:
-
Reporter Construct Generation: The promoter region of a putative MIZ-1 target gene is cloned upstream of a luciferase reporter gene in a plasmid vector.
-
Co-transfection: The reporter construct is co-transfected into cells along with an expression vector for MIZ-1 (or an empty vector control). A second reporter plasmid (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold change in reporter activity in the presence of MIZ-1 is calculated.[4]
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with MIZ-1.
Methodology:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to MIZ-1 is used to pull down MIZ-1 and its interacting partners from the cell lysate.
-
Washing: The immunoprecipitated complexes are washed to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the antibody.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using an antibody against the suspected interacting protein (e.g., c-Myc) or by mass spectrometry for unbiased identification of novel interactors.[2]
Conclusion
MIZ-1 is a transcription factor with a profound impact on cellular signaling, acting as a critical regulator of cell fate decisions. Its ability to function as both a transcriptional activator and a repressor, largely dictated by its interaction with c-Myc, underscores its complex role in both normal physiology and disease, particularly cancer. A thorough understanding of the cellular pathways governed by MIZ-1, facilitated by the quantitative data and experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies that target the intricate network of MIZ-1-mediated gene regulation. Further research into the nuanced mechanisms of MIZ-1 function will undoubtedly continue to illuminate fundamental aspects of cellular control and provide new avenues for therapeutic intervention.
References
- 1. Structural Insights into c-Myc-interacting Zinc Finger Protein-1 (Miz-1) Delineate Domains Required for DNA Scanning and Sequence-specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myc interacts with Max and Miz1 to repress C/EBPδ promoter activity and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction between Myc and Miz1 is required to antagonize TGFβ-dependent autocrine signaling during lymphoma formation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miz-1 Activates Gene Expression via a Novel Consensus DNA Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of MIZ-1 in MYC-Dependent Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of MI-1, a Menin-MLL Inhibitor
References
- 1. ashpublications.org [ashpublications.org]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AID 1258716 - Fluorescence Polarization Assay: Assays effective in monitoring the inhibition of the MLL binding to menin were developed during experiments performed during the development of embodiments of the present invention. A fluorescein-labeled 12-amino acid peptide derived from MLL containing the high affinity menin binding motif was produced (Yokoyama et al., Cell., 2005. 123(2): p. 207-18., herein incorporated by reference in its entirety). Upon binding of the peptide (1.7 kDa) to the much larger menin (-67 kDa), the rotational correlation time of the fluorophore (peptide labeled with fluorescein at N-terminus) changes significantly, resulting in a substantial increase in the measured fluorescence polarization and fluorescence anisotropy (excitation at 500 nm, emission at 525 nm). The fluorescence polarization (FP) assay was utilized to determine the Kd for the binding of menin and the MLL peptide using a serial dilution of menin and 50 nM fluorescein-labeled MLL peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-1 Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "MI-1 inhibitor" is not uniformly applied to a single class of molecules and can refer to inhibitors of different protein targets depending on the research context. This document provides detailed application notes and protocols for three distinct classes of inhibitors that may be referred to as "this compound": Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) inhibitors (specifically MI-2), and MYC inhibitors (specifically MI1). These notes are intended to guide researchers in the effective use of these compounds in preclinical murine models.
Mcl-1 Inhibitors
Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and resistance to therapy.[1] Small molecule inhibitors of Mcl-1 have emerged as promising therapeutic agents.
Data Presentation: Mcl-1 Inhibitor Dosage in Mice
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| UMI-77 | BxPC-3 pancreatic cancer xenograft (SCID mice) | 60 mg/kg | Intravenous (i.v.) | 5 consecutive days per week for 2 weeks | [2][3][4][5][6] |
| S63845 | AMO1 multiple myeloma xenograft (immunocompromised mice) | 25 mg/kg | Intravenous (i.v.) | Daily | [7][8] |
| Eμ-Myc lymphoma (C57BL/6 mice) | 25 mg/kg | Intravenous (i.v.) | 5 days | [7] | |
| RPMI-8226 multiple myeloma xenograft (BRG mice) | 12.5 mg/kg | Intravenous (i.v.) | Weekly | [9] | |
| AZD5991 | MOLP-8 multiple myeloma xenograft | 10-100 mg/kg | Intravenous (i.v.) | Single dose | [10][11][12][13] |
| MV4-11 acute myeloid leukemia xenograft | 10-100 mg/kg | Intravenous (i.v.) | Single dose | [10][13] | |
| AMG 176 | OPM-2 multiple myeloma xenograft | Not specified | Oral | Not specified | [14] |
| NCI-H929 multiple myeloma xenograft | 60 or 80 mg/kg | Intravenous (i.v.) | Single dose | [15][16] |
Experimental Protocols: Mcl-1 Inhibitors
In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model (UMI-77)
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are used.
-
Cell Line: BxPC-3 human pancreatic cancer cells are cultured and prepared for injection.
-
Tumor Implantation: Subcutaneously inject BxPC-3 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a predetermined size, randomize mice into control and treatment groups.
-
Drug Administration: Administer UMI-77 at 60 mg/kg via intravenous injection for 5 consecutive days a week for two weeks. The control group receives a vehicle control.[2][3]
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot analysis to assess the levels of pro-apoptotic markers.[5]
Signaling Pathway: Mcl-1 in Apoptosis Regulation
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation.[1] Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing Bak and Bax, which then leads to apoptosis.[4] The stability of the Mcl-1 protein itself is regulated by phosphorylation and ubiquitination, involving kinases like JNK and GSK3, and E3 ubiquitin ligases.[17][18]
Mcl-1 Signaling Pathway in Apoptosis.
MALT1 Inhibitors
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in NF-κB signaling, particularly in lymphocytes.[19] The inhibitor MI-2 has been shown to be effective in preclinical models of certain lymphomas.[20]
Data Presentation: MALT1 Inhibitor (MI-2) Dosage in Mice
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| MI-2 | TMD8 and HBL-1 ABC-DLBCL xenografts (SCID NOD mice) | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily | [21][22][23] |
| MI-2 | Carotid artery ligation model (C57BL/6J mice) | Not specified | Perivascular application | Not specified | [24] |
Experimental Protocols: MALT1 Inhibitors
In Vivo Efficacy Study in an ABC-DLBCL Xenograft Model (MI-2)
-
Animal Model: Use SCID NOD.CB17-Prkdcscid/J mice.[21]
-
Cell Lines: Culture TMD8 or HBL-1 human activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells.
-
Tumor Implantation: Subcutaneously inject the cancer cells into the mice.
-
Treatment: Administer MI-2 at a dose of 25 mg/kg/day via intraperitoneal injection.[21][22][23]
-
Efficacy Evaluation: Monitor tumor growth and the overall health of the mice. The compound has been shown to be non-toxic at doses up to 350 mg/kg.[21]
Signaling Pathway: MALT1 in NF-κB Activation
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for antigen receptor-mediated activation of the transcription factor NF-κB.[25] Upon receptor stimulation, the CBM complex assembles, leading to the recruitment and activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the nuclear translocation of NF-κB to activate target gene expression.[26] MALT1's protease activity cleaves and degrades negative regulators of NF-κB signaling, such as RelB, further promoting pathway activation.[27]
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AZD5991 [openinnovation.astrazeneca.com]
- 14. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Regulation of NF-κB signaling by caspases and MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pnas.org [pnas.org]
Application Notes and Protocols for MI-1, a Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1 is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are implicated in aggressive forms of acute leukemia. By disrupting the Menin-MLL complex, this compound and its analogs effectively suppress the expression of downstream target genes such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[1][2] These application notes provide detailed protocols for the preparation and use of this compound stock solutions for in vitro research applications.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 433311-07-0 | |
| Molecular Formula | C₁₉H₂₅N₅S₂ | |
| Molecular Weight | 387.57 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 15 mg/mL (warmed) | |
| Storage | 2-8°C |
In Vitro Activity of this compound and Analogs
| Compound | Target | IC₅₀ | Cell-Based Assay (GI₅₀) | Reference |
| This compound | Menin-MLL Interaction | 1.9 µM | Not explicitly stated for this compound | [1][3] |
| MI-2 | Menin-MLL Interaction | 446 nM | ~5 µM in MLL-AF9 transformed cells | [1] |
| MI-503 | Menin-MLL Interaction | 14.7 nM | 0.22 µM in MLL-AF9 transformed cells | [4][5] |
| MI-1481 | Menin-MLL Interaction | 3.6 nM | 30-60 nM in MLL-rearranged leukemia cells | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (CAS: 433311-07-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g) For 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L x 387.57 g/mol x 0.001 L x 1000 mg/g = 3.8757 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution with Warming: Vortex the solution briefly. To aid dissolution, warm the solution in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the tube to ensure the compound fully dissolves. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the stock solution can be stored at 4°C.
In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of leukemia cells harboring MLL translocations (e.g., MV4;11, MOLM-13).
Materials:
-
MLL-rearranged leukemia cell line and a control cell line (without MLL rearrangement)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM). Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal growth inhibition (GI₅₀) concentration by plotting the percentage of cell viability against the log of the this compound concentration.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To assess the effect of this compound on the expression of downstream target genes, HOXA9 and MEIS1.
Materials:
-
MLL-rearranged leukemia cells
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment: Seed MLL-rearranged leukemia cells in 6-well plates and treat with a specific concentration of this compound (e.g., 5 µM, based on GI₅₀ values from proliferation assays) or vehicle control (DMSO) for 48-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of HOXA9 and MEIS1 in this compound treated cells compared to the vehicle-treated control, normalized to the housekeeping gene. A significant decrease in the expression of these genes is expected.[1]
Visualizations
Caption: Menin-MLL signaling pathway in leukemia and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoxa9 and Meis1 are key targets for MLL-ENL-mediated cellular immortalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sotofelicianolab.mit.edu [sotofelicianolab.mit.edu]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mcl-1 Inhibitors in Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a frequent event in a wide range of human cancers, where it plays a pivotal role in promoting tumor cell survival and conferring resistance to various therapeutic agents.[1] Consequently, Mcl-1 has emerged as a high-priority target for the development of novel anticancer drugs. Small-molecule inhibitors that specifically target the BH3-binding groove of Mcl-1 have shown significant promise in preclinical studies by effectively inducing apoptosis in Mcl-1-dependent cancer cells.[2]
This document provides comprehensive application notes and detailed protocols for the in vitro evaluation of Mcl-1 inhibitors in cancer cell lines. It is intended to guide researchers in assessing the efficacy and mechanism of action of these compounds.
Data Presentation
The following tables summarize the biochemical and cellular activities of representative Mcl-1 inhibitors, A-1210477 and S63845, providing a quantitative comparison of their potency and selectivity.
Table 1: Biochemical and Cellular Activity of Mcl-1 Inhibitors
| Parameter | Mcl-1 Inhibitor A-1210477 | Mcl-1 Inhibitor S63845 | Reference |
| Binding Affinity (Ki/Kd) | Ki: 0.454 nM | Kd: 0.19 nM | [3][4] |
| Cellular Activity (IC50/GI50) | IC50: 26.2 nM (in a cell-free assay) | IC50: <0.1 µM (in sensitive myeloma cell lines) | [2][5] |
| Mcl-1-NOXA Interaction IC50 | ~1 µM | Not Reported | [6] |
Table 2: Selectivity Profile of Mcl-1 Inhibitors
| Inhibitor | Target | Ki / IC50 | Selectivity vs. Mcl-1 | Reference |
| A-1210477 | Mcl-1 | 0.454 nM | - | [7] |
| Bcl-2 | >100-fold less potent | >100-fold | [7] | |
| Bcl-xL | >100-fold less potent | >100-fold | [7] | |
| S63845 | Mcl-1 | Kd: 0.19 nM | - | [4] |
| Bcl-2 | No discernible binding | Highly Selective | [4] | |
| Bcl-xL | No discernible binding | Highly Selective | [4] |
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, primarily Bak and Bim, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.[8] Mcl-1 inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, competitively binding to the hydrophobic groove of Mcl-1.[9] This action displaces Bak and Bim, which are then free to induce MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytochrome c then activates a cascade of caspases, the executioners of apoptosis, ultimately leading to programmed cell death.[11]
Mcl-1 signaling pathway and the mechanism of inhibitor-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of Mcl-1 inhibitors.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the concentration-dependent effect of an Mcl-1 inhibitor on the viability of cancer cell lines and to calculate the IC50 value.
Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929)
-
Complete cell culture medium
-
Mcl-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (this results in 5,000 cells per well). Include wells with medium only to measure background luminescence.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the Mcl-1 inhibitor stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).[12]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and less than 0.1%.
-
Add 10 µL of the diluted inhibitor or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.[12]
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the Mcl-1 inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability) using a non-linear regression analysis.[12]
Protocol 2: Western Blot Analysis for Mcl-1 Pathway Proteins
Objective: To assess the effect of an Mcl-1 inhibitor on the expression levels of Mcl-1 and key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
Mcl-1 inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the Mcl-1 inhibitor at various concentrations and for different time points (e.g., 6, 12, 24 hours).[11]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Incubate the lysate on ice for 30 minutes, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-Mcl-1, 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with an Mcl-1 inhibitor.
Materials:
-
Cancer cell lines
-
Mcl-1 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the Mcl-1 inhibitor at desired concentrations for a specific time (e.g., 24-48 hours).[14]
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.[14]
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[14]
-
A typical experimental workflow for the in vitro evaluation of Mcl-1 inhibitors.
References
- 1. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Studying c-Myc Dependent Transcription Using MI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc proto-oncogene is a master transcriptional regulator that is deregulated in over 70% of human cancers, making it a highly sought-after therapeutic target.[1] c-Myc functions primarily by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, metabolism, and apoptosis.[2][3]
One of the key strategies for therapeutically targeting c-Myc is to disrupt the protein-protein interaction between c-Myc and Max, which is essential for its transcriptional activity. Several small molecules have been developed to achieve this. This document focuses on This compound , a small molecule inhibitor designed as an analogue of the well-characterized c-Myc inhibitor, 10058-F4.[4] this compound was specifically developed to inhibit c-Myc/Max dimerization and has been utilized in a prodrug form (MI1-PD) for enhanced delivery in preclinical studies.[4][5]
These notes provide detailed protocols and data for researchers utilizing this compound to investigate c-Myc-dependent transcription and its downstream cellular consequences.
Mechanism of Action
c-Myc itself does not bind DNA effectively. Its function is critically dependent on forming a heterodimer with Max. The resulting complex recognizes the E-box DNA sequence (5'-CACGTG-3') and recruits co-activators to initiate transcription.
This compound functions by binding to c-Myc and preventing its association with Max. This inhibition blocks the formation of functional c-Myc/Max heterodimers, thereby preventing DNA binding and the subsequent transactivation of c-Myc target genes. The ultimate effect is the suppression of Myc-driven cellular programs, leading to decreased proliferation and induction of apoptosis in cancer cells dependent on c-Myc signaling.
Caption: Mechanism of this compound action on c-Myc transcriptional activity.
Data Presentation: In Vitro Efficacy of this compound
Quantitative data from studies using the this compound inhibitor and its prodrug (MI1-PD) demonstrate its efficacy in multiple myeloma cell lines, which are often dependent on c-Myc. The following table summarizes the impact on cell viability.[4]
| Cell Line | Compound | Concentration (µM) | % Viability Reduction (Mean ± SD) | Assay | Duration |
| H929 | MI1 | 50 | ~ 40% | MTT | 24 hours |
| MI1-PD | 50 | ~ 60% | MTT | 24 hours | |
| U266 | MI1 | 50 | ~ 30% | MTT | 24 hours |
| MI1-PD | 50 | ~ 50% | MTT | 24 hours | |
| 5TGM1 | MI1 | 50 | ~ 25% | MTT | 24 hours |
| MI1-PD | 50 | ~ 45% | MTT | 24 hours |
Note: Data is approximated from published graphical representations in Soodgupta et al., 2015. The increased potency of the MI1-PD prodrug is likely due to enhanced cellular bioavailability.[4]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on c-Myc-dependent transcription and cellular functions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., H929, U266, Ramos)
-
Complete growth medium (e.g., RPMI 1640 + 10% FBS)
-
This compound inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan (B1609692) crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
6-well cell culture plates
-
This compound inhibitor
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁶ cells/well) and treat with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of c-Myc target genes.
Materials:
-
This compound treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., CCND2, ODC1, NCL) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR system
Protocol:
-
RNA Extraction: Treat cells with this compound for a suitable duration (e.g., 6-24 hours). Harvest cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and primer set. A typical 20 µL reaction includes: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: Run the reaction on a Real-Time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
Visualizations
Caption: Workflow for characterizing the effects of this compound.
Application Notes
-
Solubility and Storage: this compound is a small organic molecule. It should be dissolved in DMSO to create a concentrated stock solution (e.g., 10-50 mM) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prodrug Considerations: The prodrug MI1-PD was designed for increased bioavailability and is particularly suited for in vivo studies when formulated in lipid-encapsulated nanoparticles.[4] For standard in vitro cell culture, the active this compound compound is sufficient.
-
Cell Line Selection: Use cell lines with a known dependency on c-Myc for proliferation and survival. Hematological malignancies like multiple myeloma (H929, U266) and Burkitt's lymphoma (Ramos) are excellent models.
-
Experimental Controls: Always include a vehicle control (DMSO at the same final concentration as in the drug-treated samples). For comparison, a well-documented c-Myc inhibitor like 10058-F4 can be used as a positive control.
-
On-Target Verification: To confirm that the observed effects are due to c-Myc inhibition, perform rescue experiments by overexpressing a c-Myc mutant that no longer binds the inhibitor or by analyzing the expression of a panel of known c-Myc-regulated genes.
References
- 1. bthis compound transgene induces lymphomas and collaborates with myc in tumorigenesis. | Semantic Scholar [semanticscholar.org]
- 2. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule MYC Inhibitor Conjugated to Integrin-Targeted Nanoparticles Extends Survival in a Mouse Model of Disseminated Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Application Notes and Protocols for MI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1 is a small molecule inhibitor targeting the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] In certain types of acute leukemia, chromosomal translocations of the MLL gene lead to the formation of oncogenic MLL fusion proteins.[3][4] The interaction of these MLL fusion proteins with the scaffold protein Menin is crucial for their leukemogenic activity.[5][6][7] This interaction leads to the aberrant upregulation of downstream target genes, such as HOXA9 and MEIS1, which in turn drives leukemia cell proliferation and blocks differentiation.[1][3][8]
This compound and its analogs function by binding to a pocket on Menin that is critical for the interaction with MLL.[2][9] This competitive inhibition disrupts the Menin-MLL complex, leading to the downregulation of HOXA9 and MEIS1 expression, induction of cell differentiation, and ultimately, a reduction in the proliferation of MLL-rearranged leukemia cells.[1][9] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound and similar Menin-MLL inhibitors.
Data Presentation
The following tables summarize the inhibitory and anti-proliferative activities of this compound and its more potent analogs in various leukemia cell lines.
Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | Menin-MLL Interaction | Fluorescence Polarization | 1900 | [1] |
| MI-2 | Menin-MLL Interaction | Fluorescence Polarization | 446 | [9] |
| MI-2-2 | Menin-MLL Interaction | Fluorescence Polarization | 46 | [9] |
| MI-463 | Menin-MLL4–43 Interaction | Fluorescence Polarization | 32 | [10] |
| MI-503 | Menin-MLL4–43 Interaction | Fluorescence Polarization | 33 | [10] |
| MI-1481 | Menin-MLL1 Interaction | Fluorescence Polarization | 3.6 | [10] |
| MI-3454 | Menin-MLL1 Interaction | Fluorescence Polarization | 4.5 | [11] |
Table 2: Anti-proliferative Activity of Menin-MLL Inhibitors in Leukemia Cell Lines
| Cell Line | MLL Status | Compound | GI50 (nM) | Assay Duration | Reference |
| MV4;11 | MLL-AF4 | MI-503 | ~250-570 | 7 days | [3] |
| MI-3454 | 7-27 | 7 days | [12] | ||
| MOLM-13 | MLL-AF9 | MI-503 | ~250-570 | 7 days | [3] |
| MI-3454 | 7-27 | 7 days | [12] | ||
| KOPN-8 | MLL-ENL | MI-503 | ~250-570 | 7 days | [3] |
| MI-3454 | 7-27 | 7 days | [12] | ||
| SEM | MLL-AF4 | MI-503 | ~250-570 | 7 days | [3] |
| MI-3454 | 7-27 | 7 days | [12] | ||
| RS4-11 | MLL-AF4 | MI-3454 | 7-27 | 7 days | [12] |
| K562 | No MLL translocation | MI-3454 | >100-fold higher | 7 days | [12] |
| U937 | No MLL translocation | MI-3454 | >100-fold higher | 7 days | [12] |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the activity of this compound and its analogs.
Protocol 1: Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the ability of a compound to inhibit the binding of a fluorescently labeled MLL peptide to the Menin protein.
Materials:
-
Purified recombinant human Menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL BSA
-
This compound or analog compound
-
DMSO (for compound dilution)
-
Black, low-binding 384-well plates
Procedure:
-
Prepare a stock solution of the this compound compound in DMSO.
-
Create a serial dilution of the compound in the Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 384-well plate, add the diluted compound or vehicle control.
-
Add the fluorescein-labeled MLL peptide to each well at a final concentration of 1-5 nM.
-
Initiate the binding reaction by adding the Menin protein to each well at a final concentration that results in a significant polarization signal (typically in the low nanomolar range).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., K562, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound or analog compound
-
DMSO
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Culture cells to the exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium.[13]
-
Prepare serial dilutions of this compound in the complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate (for suspension cells) and carefully remove the supernatant.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the mRNA expression levels of MLL target genes, HOXA9 and MEIS1, following treatment with this compound.
Materials:
-
Leukemia cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat leukemia cells with an effective concentration of this compound (e.g., at or above the GI50 value) and a vehicle control for 48-72 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate master mix, cDNA, and primers for the target genes and the housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Menin-MLL-AF9 Interaction
This assay is used to demonstrate that this compound disrupts the interaction between Menin and an MLL fusion protein (e.g., MLL-AF9) within the cellular context.
Materials:
-
HEK293T cells or a relevant leukemia cell line
-
Expression vector for a tagged MLL fusion protein (e.g., Flag-MLL-AF9)
-
Transfection reagent
-
This compound or analog compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Flag antibody (for immunoprecipitation)
-
Anti-Menin antibody (for western blotting)
-
Anti-MLL (or anti-AF9) antibody (for western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting reagents and equipment
Procedure:
-
Transfect HEK293T cells with the Flag-MLL-AF9 expression vector.
-
After 24 hours, treat the cells with this compound or a vehicle control for an additional 24 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform western blotting using anti-Menin and anti-Flag (or anti-AF9) antibodies to detect the co-immunoprecipitated proteins. A decrease in the Menin signal in the this compound treated sample indicates disruption of the interaction.
Mandatory Visualization
Caption: this compound Signaling Pathway in MLL-rearranged Leukemia.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Use of c-Myc Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of c-Myc inhibitors, with a focus on the direct inhibitor 10058-F4 , in combination with other therapeutic agents for cancer research. The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast majority of human cancers.[1][2][3] Targeting c-Myc presents a promising therapeutic strategy, and combination therapies are being explored to enhance efficacy and overcome resistance.[4][5]
Mechanism of Action: Direct Inhibition of c-Myc
The c-Myc protein functions as a transcription factor by forming a heterodimer with its partner protein, Max.[6] This c-Myc/Max complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression, protein synthesis, and metabolism.[2][7]
Small molecule inhibitors like 10058-F4 directly target the c-Myc/Max interaction.[8][9] By binding to c-Myc, 10058-F4 prevents its dimerization with Max, thereby inhibiting the transcriptional activity of c-Myc.[10] This leads to a reduction in the expression of c-Myc target genes, resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[4][11]
Combination Therapy Rationale
Combining c-Myc inhibitors with other anticancer agents can offer synergistic effects and overcome potential resistance mechanisms.[5][12]
-
Chemotherapy: Conventional chemotherapeutic agents often induce DNA damage and cell cycle arrest. The addition of a c-Myc inhibitor can prevent cancer cells from repairing this damage and re-entering the cell cycle, thus potentiating the cytotoxic effects of chemotherapy.[13][14]
-
Targeted Therapy: Combining c-Myc inhibitors with drugs targeting other signaling pathways, such as PI3K/mTOR or MAPK pathways, can create a multi-pronged attack on cancer cell growth and survival.[15] For instance, the BET inhibitor JQ1, which indirectly inhibits c-Myc transcription, has shown synergy with other targeted agents.[16][17]
-
Immunotherapy: c-Myc has been shown to play a role in immune evasion.[1] Inhibition of c-Myc can enhance the immunogenicity of tumor cells and synergize with immune checkpoint inhibitors like anti-PD-1 antibodies.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data for the c-Myc inhibitor 10058-F4 and the indirect c-Myc inhibitor JQ1 in combination studies.
Table 1: In Vitro Efficacy of c-Myc Inhibitors in Combination
| Cell Line | c-Myc Inhibitor | Combination Agent | Doses (µM) | Effect | Reference |
| Pancreatic Cancer Cells (Panc1, MiaPaCa2) | JQ1 | Gemcitabine | JQ1: 0.1-1, Gemcitabine: 0.01-1 | Synergistic reduction in cell viability and colony formation | [17] |
| Colorectal Cancer Cells (MC38) | JQ1 | Anti-PD-1 | JQ1: 0.1 | Increased IFN-γ-induced PD-L1 and H2Kb expression | [20] |
| Prostate Cancer Cells (LNCaP) | JQ1 | Docetaxel | JQ1: 0.1-1, Docetaxel: 1-10 nM | Synergistic inhibition of cell growth in 2D and 3D cultures | [21] |
| Acute Myeloid Leukemia (AML) Cells | 10058-F4 | Cytotoxic Drugs (e.g., Doxorubicin) | 10058-F4: 20-40 | Rescued sensitivity to cytotoxic drugs | [14] |
| Chemoresistant B-cell Lymphoma Cells | 10058-F4 | ABT-263 (Bcl-2 inhibitor) | Not specified | Synergistic effects | [12] |
Table 2: In Vivo Efficacy of c-Myc Inhibitors in Combination
| Animal Model | c-Myc Inhibitor | Combination Agent | Dosing Regimen | Outcome | Reference |
| Lewis Lung Carcinoma Mouse Model | c-Myc antisense (AVI-4126) | Cisplatin or Paclitaxel | Chemotherapy followed by AVI-4126 | Dramatic decrease in tumor growth rate | [13] |
| Pancreatic Cancer PDX Model | JQ1 | Gemcitabine | JQ1: 50 mg/kg, Gemcitabine: 50 mg/kg | Significantly reduced tumor growth and prolonged survival | [17] |
| Neuroblastoma Transgenic Mouse Model | JQ1 | Anti-PD-1 | JQ1: 50 mg/kg, Anti-PD-1: 10 mg/kg | Reduced tumor volume and improved survival | [22] |
| Colorectal Cancer Mouse Model | JQ1 | Anti-PD-1 | JQ1: 50 mg/kg, Anti-PD-1: 10 mg/kg | Potent anti-tumor efficacy and increased overall survival | [20] |
| Non-Small Cell Lung Cancer Xenograft | Omomyc | Paclitaxel | Omomyc: 120 mg/kg, Paclitaxel: 10 mg/kg | Superior reduction in relative tumor volume compared to monotherapy | [23] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a c-Myc inhibitor in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
c-Myc inhibitor (e.g., 10058-F4)
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the c-Myc inhibitor and the combination drug, both alone and in combination at a fixed ratio.
-
Remove the medium and add 100 µL of fresh medium containing the drugs to the respective wells. Include a vehicle control (e.g., DMSO).[24]
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[24]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[24]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The Chou-Talalay method can be used to determine if the drug combination is synergistic, additive, or antagonistic.
Protocol 2: Western Blot Analysis of c-Myc and Downstream Targets
This protocol is to determine the effect of a c-Myc inhibitor on the protein levels of c-Myc and its downstream targets.
Materials:
-
Cancer cell line
-
6-well plates
-
c-Myc inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor for the desired time.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control like β-actin to normalize the protein levels.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the in vivo efficacy of a c-Myc inhibitor in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
c-Myc inhibitor formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, c-Myc inhibitor alone, combination drug alone, combination therapy).
-
Administer the drugs according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the tumor growth curves and perform statistical analysis to compare the different treatment groups.
Visualizations
Caption: c-Myc signaling pathway and the point of intervention for the direct inhibitor 10058-F4.
Caption: A typical experimental workflow for evaluating c-Myc inhibitor combination therapies.
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Attacking c-Myc: targeted and combined therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. scbt.com [scbt.com]
- 11. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attacking c-Myc: Targeted and Combined Therapies for Cancer: Ingenta Connect [ingentaconnect.com]
- 13. Scholars@Duke publication: Resistance to chemotherapeutic drugs overcome by c-Myc inhibition in a Lewis lung carcinoma murine model. [scholars.duke.edu]
- 14. Inhibition of c-Myc Overcomes Cytotoxic Drug Resistance in Acute Myeloid Leukemia Cells by Promoting Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mission Possible: Advances in MYC Therapeutic Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BET inhibitor JQ1 enhances anti-tumor immunity and synergizes with PD-1 blockade in CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
MI-1 inhibitor solubility issues and solutions
Welcome to the Technical Support Center for MI-1 Inhibitors. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered during experiments with this compound and other Menin-MLL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[1] This interaction is critical for the progression of certain types of acute leukemia.[1][2] Like many new chemical entities, particularly those developed through high-throughput screening, this compound and similar compounds can exhibit poor aqueous solubility.[3][4][5] This low solubility can lead to experimental challenges, including compound precipitation, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo models.[4][6][7]
Q2: What are the primary solvents for dissolving this compound inhibitors?
A2: this compound inhibitors are typically dissolved in organic solvents for stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice, with reported solubility for this compound at 15 mg/mL (with warming) and other Menin-MLL inhibitors showing good solubility in DMSO up to 40 mM.[1][8] For aqueous buffers like Phosphate-Buffered Saline (PBS) at pH 7.4, the solubility is significantly lower.[8]
Q3: What causes the inhibitor to precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A3: Precipitation upon dilution is a common issue for poorly soluble compounds.[6][9] It occurs due to a rapid change in solvent polarity. When a concentrated DMSO stock is added to an aqueous buffer (e.g., cell culture media or PBS), the overall percentage of DMSO drops significantly.[6] The aqueous environment cannot maintain the inhibitor in solution at the desired concentration, causing it to exceed its solubility limit and precipitate out.[9] This creates a supersaturated, unstable solution that quickly reverts to a lower-energy crystalline state.[9]
Q4: How can I improve the solubility of this compound inhibitors in my experiments?
A4: Several strategies can be employed to improve solubility. These can be broadly categorized as formulation-based approaches and procedural adjustments. Formulation strategies include using co-solvents, cyclodextrins, solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[10][11][12] Procedural adjustments involve optimizing the dilution method, controlling temperature, and adjusting the pH of the buffer.[6][9]
Q5: What is the difference between kinetic and thermodynamic solubility?
A5: Thermodynamic solubility is the maximum concentration of the most stable form of a compound that can remain dissolved in a solvent at equilibrium.[13] Kinetic solubility, on the other hand, measures the concentration of a compound that can be dissolved when a stock solution (usually in DMSO) is rapidly added to an aqueous buffer. It reflects the tendency to precipitate under specific, non-equilibrium conditions and is often more relevant for initial in vitro assays.[3][14]
Troubleshooting Guide: Precipitation & Low Solubility
This guide addresses specific issues you may encounter in the lab.
| Problem | Possible Cause | Suggested Solution & Protocol |
| Precipitate forms immediately upon diluting DMSO stock into aqueous buffer. | Rapid Solvent Polarity Shift: Adding the aqueous buffer directly to the small volume of organic stock, or vice-versa without proper mixing, causes a localized, high concentration of the compound to crash out of solution.[9] | Modified Dilution Method: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. This ensures rapid and thorough mixing, preventing localized supersaturation.[6][9] See Protocol 2 for the detailed procedure. |
| Final Co-solvent Concentration is Too Low: The final percentage of DMSO (or other organic solvent) in the aqueous solution is insufficient to keep the inhibitor dissolved.[9] | Increase Co-solvent Percentage: Determine the maximum co-solvent concentration your assay can tolerate (typically <0.5% DMSO for cell-based assays to avoid toxicity).[6] If possible, increase the final concentration. For in vivo formulations, co-solvents like PEG300 and Tween 80 are often used.[15][16][17] | |
| Solution is initially clear but becomes cloudy or precipitates over time. | Thermodynamic Instability: The initially clear solution is supersaturated and thermodynamically unstable. Over time, the compound begins to crystallize and precipitate to reach a lower, more stable energy state.[9] | Work at a Lower Concentration: The most direct solution is to reduce the final working concentration of the inhibitor to below its kinetic solubility limit in your specific buffer.[6] |
| Temperature Fluctuations: The solubility of many compounds is temperature-dependent. A decrease in temperature can lower the solubility limit, causing precipitation.[9] | Maintain Constant Temperature: Ensure all solutions are equilibrated to the experimental temperature before mixing. Prepare formulations at the temperature at which they will be used. | |
| Inconsistent IC50 values or poor reproducibility between experiments. | Variable Compound Concentration: If precipitation occurs, the actual concentration of the inhibitor in solution is unknown and lower than the calculated concentration, leading to variability.[6][18] | Confirm Solubility Limit: Before conducting extensive experiments, determine the kinetic solubility of your inhibitor in the specific assay buffer you will be using. See Protocol 3 for a kinetic solubility assay. Always work below this limit for consistent results. |
| Inaccurate Pipetting: Errors in pipetting small volumes of the concentrated stock solution can lead to significant variations in the final concentration.[18][19] | Use Calibrated Pipettes & Serial Dilutions: Ensure pipettes are properly calibrated. Instead of a single large dilution, perform serial dilutions to improve accuracy.[6][19] |
Quantitative Data: Solubility of Menin-MLL Inhibitors
The following table summarizes publicly available solubility data for this compound and other relevant Menin-MLL or MALT1 inhibitors. This data provides a baseline for experimental design.
| Inhibitor | Solvent/Medium | Solubility | Reference |
| This compound | DMSO | 15 mg/mL (warmed) | [1] |
| ML227 (Menin-MLL) | PBS (pH 7.4) | 6.3 µM (3 µg/mL) | [8] |
| ML227 (Menin-MLL) | DMSO | Up to 40 mM | [8] |
| ML399 (Menin-MLL) | PBS (pH 7.4) | 86.9 ± 8.2 µM (39 µg/mL) | [20] |
| MI-2 (MALT1) | DMSO | 55 mg/mL (120.69 mM) | [15] |
| MI-2 (MALT1) | Ethanol | 9.1 mg/mL (19.97 mM) | [15] |
| MI-2 (MALT1) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.39 mM) | [15] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution of an this compound inhibitor in DMSO.
-
Weighing: Accurately weigh the required amount of the inhibitor powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).[6]
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[6][15] Always visually inspect to ensure no particulates remain.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in low-adsorption tubes. Store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[6][16]
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
This protocol minimizes precipitation when preparing working solutions.
-
Preparation: Bring the frozen DMSO stock aliquot and the aqueous buffer (e.g., PBS or cell culture medium) to room temperature or the desired experimental temperature.[19]
-
Vortexing: Briefly vortex the thawed stock solution to ensure it is homogeneous.
-
Dilution: Add the required volume of aqueous buffer to a new sterile tube. While vigorously vortexing the buffer, add the required volume of the inhibitor stock solution dropwise into the buffer.[9]
-
Final Mix: Continue vortexing for an additional 30-60 seconds to ensure the final solution is well-mixed.
-
Inspection: Visually inspect the solution against a dark background. If it appears cloudy or contains particulates, the solubility limit has likely been exceeded.
Protocol 3: Kinetic Solubility Assessment by Turbidimetry
This simple plate-based assay helps determine the concentration at which your compound precipitates in a specific buffer.
-
Serial Dilution: Prepare a serial dilution of your compound in your chosen aqueous buffer directly in a 96-well clear-bottom plate. Include a buffer-only control.[9]
-
Initial Reading: Measure the initial absorbance (optical density) of the plate at a wavelength of 600-650 nm. A higher wavelength minimizes interference from colored compounds.
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C for 2 hours).
-
Final Reading: Measure the absorbance again at the same wavelength.
-
Analysis: An increase in absorbance compared to the initial reading indicates the formation of a precipitate. The concentration at which a significant increase in absorbance is observed is the approximate kinetic solubility limit.[9]
Visualizations
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Myocardial Infarction (MI) Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of myocardial infarction.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experimental myocardial infarction studies.
1. High Perioperative Mortality Rate
-
Question: We are experiencing a high rate of animal mortality during or immediately after the surgical induction of myocardial infarction. What are the common causes and how can we mitigate this?
-
Answer: High perioperative mortality is a significant challenge in MI modeling.[1] Common causes include surgical errors, anesthesia complications, excessive bleeding, lung injury, and acute arrhythmias.[2]
Troubleshooting Steps:
-
Anesthesia: Ensure the correct dosage of anesthetic agents and adequate monitoring of vital signs throughout the procedure. The choice of anesthetic can also influence outcomes; for instance, a combination of medetomidine-midazolam-butorphanol (MMB) followed by atipamezole (B1667673) for reversal has been shown to provide stable anesthesia and smooth recovery in rats.[3][4]
-
Surgical Technique: Refine the surgical approach to minimize tissue trauma. A non-invasive method of endotracheal intubation can reduce recovery time and mortality.[5] Using a surgical clip for LAD ligation instead of a suture can significantly shorten the procedure time, reducing the period the heart is exposed and improving survival rates.[6]
-
Ventilation: Proper mechanical ventilation is crucial. Set the ventilator tidal volume and rate appropriate for the animal's weight (e.g., for mice, a tidal volume of 8 mL/kg and a rate of 100 strokes/min).[7]
-
Bleeding: Use caution to avoid damaging surrounding vessels. Having hemostatic agents readily available is advisable.
-
Arrhythmias: Fatal arrhythmias, like ventricular fibrillation, are common upon coronary artery occlusion.[8] While challenging to prevent, ensuring stable body temperature and physiological parameters can help. Some studies use antiarrhythmic drugs, but this can be a confounding factor for the primary investigation.
-
2. High Postoperative Mortality (Days 3-7)
-
Question: A significant number of our animals are dying between 3 to 7 days after MI induction. What is the likely cause and what can be done?
-
Answer: Postoperative mortality in this timeframe is often due to cardiac rupture, acute heart failure, or arrhythmias.[2]
Troubleshooting Steps:
-
Infarct Size: Very large infarcts increase the risk of cardiac rupture. The ligation site on the left anterior descending (LAD) coronary artery is a critical determinant of infarct size. A more distal ligation will result in a smaller, more survivable infarct.[2] For example, in mice, ligating 1-2 mm distal to the left atrium consistently generates large infarcts (35-60% of the left ventricle), while ligating more than 3 mm away can lead to higher variability.[2]
-
Postoperative Care: Provide adequate analgesia, monitor for signs of distress, and ensure easy access to food and water. Maintaining a clean and quiet recovery environment is also essential.
-
Strain Selection: The genetic background of the animal strain can significantly impact survival rates.[9] Some strains are more prone to cardiac rupture than others. Reviewing the literature for survival data on your chosen strain is recommended.
-
3. High Variability in Infarct Size
-
Question: We are observing significant variability in the resulting infarct size between animals, which is affecting our data interpretation. How can we achieve more consistent infarcts?
-
Answer: Variability in infarct size is a common problem stemming from inconsistencies in the surgical procedure and anatomical variations in the coronary arteries.[1][8]
Troubleshooting Steps:
-
Consistent Ligation Site: The location of the suture on the LAD is paramount. Precisely identifying anatomical landmarks to guide ligation is crucial. For instance, a common landmark in mice is 2-3 mm below the tip of the left auricle.[5][7] In rats, ligating the LAD 8 mm from its origin has been shown to produce consistent infarct sizes.[1]
-
Surgical Experience: The consistency of the surgery is highly dependent on the surgeon's experience. Standardizing the procedure among all researchers involved is essential.
-
Exclusion Criteria: It may be necessary to establish pre-defined exclusion criteria for infarct sizes that fall outside a target range to reduce variability in the final analysis.[2]
-
Infarct Size Quantification: Use a reliable and consistent method for measuring infarct size. While histology (e.g., TTC staining) is a common endpoint, in vivo imaging techniques like echocardiography or MRI can be used for longitudinal studies and to confirm infarct size.[10][11][12][13]
-
4. Difficulty Visualizing the LAD Coronary Artery
-
Question: We are having trouble consistently identifying and ligating the LAD. Are there any tips to improve visualization?
-
Answer: The LAD can be difficult to visualize, especially in smaller animals like mice.
Troubleshooting Steps:
-
Proper Exposure: Ensure the heart is adequately exposed. Gentle retraction of the ribs and pericardium is necessary.
-
Magnification: Use a surgical microscope with adequate magnification and lighting.
-
Surface Cleaning: Gently swabbing the surface of the heart with a saline-moistened cotton swab can help in visualizing the arteries.[5]
-
Landmarks: The LAD in mice is typically found running down the anterior wall of the left ventricle from below the left atrium.[7] A gentle press on the proximal part of the LAD with an ear-bud can help confirm its location by observing the blanching of the distal myocardium.[1]
-
Data Presentation
Table 1: Factors Influencing Mortality Rates in Rodent MI Models
| Factor | High Mortality Risk | Mitigation Strategy | Reference |
| Anesthesia | Overdose, prolonged recovery | Use of reversible anesthetics (e.g., MMB/atipamezole), careful dose calculation, vital sign monitoring. | [3][4] |
| Surgical Trauma | Excessive bleeding, lung puncture | Refined surgical technique, use of surgical clips for faster ligation. | [2][6] |
| Infarct Size | Large transmural infarcts | Distal ligation of the LAD to create smaller, more stable infarcts. | [2] |
| Post-Op Complications | Cardiac rupture, heart failure | Close postoperative monitoring, appropriate analgesia, strain selection. | [2] |
| Animal Strain | Genetic predisposition | Review literature for strain-specific survival data post-MI. | [9] |
Table 2: Comparison of Infarct Size Quantification Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Histology (TTC Staining) | Differentiates viable (red) from necrotic (pale) tissue based on dehydrogenase activity. | Gold standard, provides clear anatomical demarcation. | Terminal procedure, prone to sectioning artifacts. | [14] |
| Echocardiography | Identifies akinetic or dyskinetic regions of the heart wall. | Non-invasive, allows for longitudinal functional assessment. | Operator-dependent, indirect measure of infarct size. | [10][12] |
| Magnetic Resonance Imaging (MRI) | Late gadolinium enhancement (LGE) visualizes scar tissue. | High spatial resolution, accurate and reproducible. | Higher cost, requires specialized equipment. | [13] |
| Positron Emission Tomography (PET) | Uses tracers like 18F-FDG to assess myocardial viability. | Provides metabolic information, highly accurate. | Requires a cyclotron and radiochemistry facility. | [11] |
Experimental Protocols
Protocol 1: Permanent Ligation of the Left Anterior Descending (LAD) Coronary Artery in Mice
This protocol describes the induction of myocardial infarction through permanent ligation of the LAD.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holder)
-
8-0 polypropylene (B1209903) suture
-
Retractors
-
Electrocardiogram (ECG) monitor
-
Warming pad
Procedure:
-
Anesthesia and Intubation: Anesthetize the mouse with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance). Place the mouse in a supine position and perform endotracheal intubation. Connect the endotracheal tube to a ventilator.[7]
-
Surgical Site Preparation: Shave the fur on the left side of the chest and disinfect the area.
-
Thoracotomy: Make a small skin incision over the left chest. Dissect the pectoral muscles to expose the ribs. Perform a thoracotomy by making a small incision in the fourth intercostal space to enter the thoracic cavity.[6]
-
Heart Exposure: Gently retract the ribs to expose the heart. Carefully open the pericardium to visualize the LAD.
-
LAD Ligation: Identify the LAD artery running down the anterior wall of the left ventricle. Pass an 8-0 polypropylene suture under the LAD at a position approximately 2-3 mm below the left atrium.[7] Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.[5]
-
Chest Closure: Close the chest wall in layers. Before completely closing the muscle layer, insert a small tube to aspirate any air from the chest cavity to prevent pneumothorax.
-
Recovery: Discontinue the anesthetic and allow the mouse to recover on a warming pad. Administer analgesics as required.
Mandatory Visualization
Experimental Workflow: LAD Ligation in Mice
References
- 1. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 5. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Efficient Production of Coronary Artery Ligation and Myocardial Infarction in Mice Using Surgical Clips | PLOS One [journals.plos.org]
- 7. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status and Limitations of Myocardial Infarction Large Animal Models in Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of myocardial infarction: comparing permanent ligation and ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.criver.com [assets.criver.com]
MI-1 degradation and storage conditions
Welcome to the technical support center for MI-1, a Menin-MLL interaction inhibitor. This resource provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of this compound, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with the CAS Number 433311-07-0.[1][2] In normal hematopoiesis, the MLL protein is crucial for regulating gene expression, including the HOX genes.[3] In certain types of leukemia, chromosomal translocations lead to the formation of MLL fusion proteins, which are dependent on an interaction with the protein Menin to drive the expression of genes like HOXA9 and MEIS1, leading to leukemogenesis.[3][4][5] this compound works by binding to Menin and disrupting its interaction with MLL fusion proteins, thereby inhibiting their oncogenic activity.[2][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to ensure its stability and activity. The following conditions are recommended:
-
Solid (Powder): Store at 2-8°C for long-term stability.[1] It is advisable to store the powder in a desiccator to protect it from moisture, as some compounds can be hygroscopic.
-
Stock Solutions (in DMSO): Prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-20 mM).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[7] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to compound degradation.[8] Therefore, it is crucial to use anhydrous DMSO and tightly seal the storage vials.
Q3: How should I prepare working solutions of this compound for my experiments?
A3: this compound is soluble in DMSO.[1] For in vitro cell-based assays, dilute the DMSO stock solution to the final desired concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[9] For animal studies, a common practice for similar compounds is to dilute the DMSO stock solution in a vehicle suitable for in vivo administration, such as corn oil or a formulation of PEG300, Tween 80, and saline.[10][11]
This compound Stability and Degradation
Understanding the stability of this compound under your specific experimental conditions is crucial for obtaining reliable and reproducible results. Forced degradation studies can help identify potential degradation pathways and products.[4][12]
Summary of Forced Degradation Conditions
The following table summarizes the typical stress conditions used in forced degradation studies, which can be applied to this compound. The extent of degradation is generally targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.[13]
| Stress Condition | Reagent/Method | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M at room temperature or elevated temperature (e.g., 60°C).[12] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1 M at room temperature.[12] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% at room temperature.[4] |
| Thermal Degradation | Dry heat | Elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified duration.[13] |
| Photostability | Exposure to light | Overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][14] |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- For hydrolysis and oxidation studies, dilute the stock solution in the respective stress reagents to a final concentration suitable for analysis by HPLC.
- For thermal and photostability studies, the compound can be tested as a solid or in solution.
2. Stress Conditions:
- Expose the samples to the conditions outlined in the table above for a predetermined period.
- Include a control sample stored under normal conditions.
- For photostability testing, also include a dark control to differentiate between light-induced and thermal degradation.[15]
3. Sample Analysis:
- At various time points, withdraw aliquots of the stressed samples.
- Neutralize the acidic and basic samples before analysis.
- Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
Troubleshooting Guides
General Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | - Compound degradation (improper storage or handling).- Inaccurate pipetting or concentration calculations.- Variability in cell culture conditions (e.g., cell passage number, seeding density). | - Aliquot and store this compound stock solutions at -20°C or -80°C.- Prepare fresh working solutions for each experiment.- Calibrate pipettes regularly.- Use cells within a consistent and low passage number range.[2] |
| High background or off-target effects | - High concentration of this compound leading to non-specific interactions.- High concentration of solvent (DMSO) causing cellular stress or toxicity.- The observed phenotype is not due to Menin-MLL inhibition. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure the final DMSO concentration is below 0.5%.[9]- Use a structurally unrelated Menin-MLL inhibitor as a positive control.[5]- Confirm the phenotype with genetic knockdown (e.g., siRNA) of Menin.[5] |
| Compound precipitation in media | - Poor solubility of this compound at the working concentration.- Interaction with components in the cell culture media. | - Visually inspect the media for any precipitate after adding this compound.- Consider using a lower concentration of this compound.- Test the stability of this compound in the specific cell culture medium being used.[6] |
Issues Specific to Fluorescence Polarization Assays
Fluorescence polarization (FP) is a common method to assess the inhibition of the Menin-MLL interaction.[16]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low assay window (small change in mP) | - The fluorescently labeled peptide (tracer) is too large or the protein is too small.- Low purity of the tracer or protein. | - Ensure a significant size difference between the tracer and the protein.- Use highly purified reagents. |
| High background fluorescence | - Autofluorescence from this compound or other components in the assay buffer. | - Use red-shifted fluorophores for the tracer to minimize interference.- Measure the fluorescence of this compound alone at the assay concentration. |
| False positives/negatives | - Compound autofluorescence or light scattering.[17]- Non-specific binding of the compound to the tracer or protein. | - Test for compound interference by running the assay in the absence of the protein or tracer.- Use a counter-screen with a different assay format. |
Visualizations
Menin-MLL Signaling Pathway
Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Testing
Caption: A general workflow for assessing the stability of this compound under forced degradation conditions.
Troubleshooting Logic for Cell-Based Assays
Caption: A logical workflow for troubleshooting common issues in cell-based assays with this compound.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. apicule.com [apicule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. database.ich.org [database.ich.org]
- 15. biobostonconsulting.com [biobostonconsulting.com]
- 16. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
troubleshooting off-target effects of MI-1
Important Disclaimer: The designation "MI-1" is ambiguous in scientific literature and can refer to several distinct molecules, including MYC inhibitors and Malic Enzyme 1 inhibitors. This technical support guide focuses specifically on MIM1 (Mcl-1 Inhibitor Molecule 1) , a compound widely studied for its role in apoptosis. Misidentification of your compound could lead to incorrect experimental design and interpretation. Always verify the identity and source of your reagents.
Frequently Asked Questions (FAQs)
Q1: What is MIM1 and what is its intended mechanism of action?
MIM1 was initially identified as a small molecule that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] The intended goal of inhibiting Mcl-1 is to prevent it from sequestering pro-apoptotic proteins like Bak and Bim, thereby triggering the intrinsic apoptosis pathway in cancer cells that are dependent on Mcl-1 for survival.[2]
Q2: What is the actual mechanism of action for MIM1?
Subsequent research has revealed that MIM1's primary mechanism of action is indirect. Instead of directly binding and inhibiting Mcl-1 in cells, MIM1 induces the Unfolded Protein Response (UPR) pathway.[3][4][5][6] This stress response leads to the transcriptional upregulation of the pro-apoptotic BH3-only protein NOXA.[4][6] NOXA then potently and selectively neutralizes Mcl-1, leading to the release of pro-apoptotic effectors and subsequent cell death.[2][3][4] Therefore, the apoptotic effect of MIM1 is critically dependent on the induction of NOXA.[4][6]
Q3: In which cell types has MIM1 been reported to be effective?
MIM1 has been shown to have cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly those demonstrated to be Mcl-1 dependent. These include certain leukemia, breast cancer (including triple-negative breast cancer), and melanoma cell lines.[7][8] Its effectiveness is often evaluated by its ability to sensitize cancer cells to other pro-apoptotic agents, such as the Bcl-2 inhibitor venetoclax (B612062) (ABT-199).[3][4]
Q4: What are the known off-target effects or confounding activities of MIM1?
The principal confounding activity of MIM1 is its indirect mechanism of action through the UPR pathway, which can have broader cellular effects than direct, specific inhibition of Mcl-1.[4][6] At high concentrations (>10 µM), MIM1's ability to induce Bak-dependent apoptosis can be limited and cell-line dependent.[2] Researchers should be aware that observed cellular phenotypes may be linked to UPR activation in addition to Mcl-1 inhibition.
Troubleshooting Guide
Q5: My Mcl-1-dependent cell line is not responding to MIM1 treatment. What could be the issue?
-
A5.1: Incorrect Mechanism Assumption: You may be assuming direct Mcl-1 inhibition. The effect of MIM1 is dependent on the cell's ability to mount a UPR response and upregulate NOXA. If the UPR pathway or the transcriptional machinery for NOXA is compromised in your cell line, MIM1 will be ineffective.
-
Troubleshooting Step: Perform a time-course experiment and use Western blot to check for markers of UPR activation (e.g., phosphorylation of PERK, increased ATF4) and for the induction of NOXA protein.[6] If these are not induced, the pathway is not being activated by MIM1 in your cells.
-
-
A5.2: Suboptimal Concentration: The effective concentration of MIM1 is highly cell-line dependent.
-
Troubleshooting Step: Perform a dose-response curve, typically ranging from 1 µM to 100 µM, to determine the optimal concentration for your specific cell line.[8] Measure apoptosis markers like cleaved PARP or caspase-3/7 activity.
-
-
A5.3: Cell Line Dependency: The cell line may not be as solely dependent on Mcl-1 as presumed. Cancer cells can rely on multiple anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) for survival.
Q6: I'm observing high levels of cytotoxicity that don't seem specific. How can I confirm the effect is on-target (i.e., mediated by NOXA and Mcl-1)?
-
A6.1: Confirm NOXA Dependence: The most definitive way to confirm the on-target effect of MIM1 is to demonstrate its reliance on NOXA.
-
A6.2: Use Orthogonal Controls: Relying on a single inhibitor is insufficient.
-
Troubleshooting Step: Compare the phenotype induced by MIM1 with that of other, structurally different Mcl-1 inhibitors that have different mechanisms of action (e.g., direct binders like S63845). If the phenotype is consistent across inhibitors with the same target but different structures, it is more likely to be an on-target effect.
-
-
A6.3: Assess Apoptosis Pathway: Confirm that the observed cell death is proceeding through the intrinsic apoptotic pathway.
Q7: How can I distinguish direct Mcl-1 binding from indirect effects like UPR induction?
-
A7.1: Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement in intact cells. A direct binder will stabilize Mcl-1 against thermal denaturation, shifting its melting curve. An indirect inhibitor like MIM1 would not be expected to produce a significant thermal shift for Mcl-1.[9][10][11]
-
A7.2: Kinome Profiling: To rule out widespread off-target kinase activity (as UPR involves kinase activation like PERK), you can use a kinome profiling service. This will provide a broad view of which kinases in the cell are being inhibited or activated by your compound.[12][13][14]
-
A7.3: Time-Course Western Blot: As mentioned, a key differentiator is kinetics. UPR activation (p-PERK, ATF4) and subsequent NOXA induction are relatively early events that precede apoptosis.
-
Troubleshooting Step: Perform a detailed time-course experiment (e.g., 0, 1, 2, 4, 6, 12 hours) after MIM1 treatment and probe for UPR markers, NOXA, Mcl-1, and cleaved PARP.[6] This will help establish the sequence of events.
-
Data Summary
Table 1: Reported Concentrations and Effects of MIM1 in Various Cell Lines
| Cell Line | Type | Concentration Range | Observed Effect | Citation |
| NB4 | Acute Promyelocytic Leukemia | 25 - 50 µM | Induces NOXA; sensitizes to ABT-199; induces low levels of apoptosis alone. | [4][6] |
| Jurkat | T-cell Leukemia | 25 - 50 µM | Induces NOXA; no significant apoptosis alone at these concentrations. | [6] |
| U937 | Histiocytic Lymphoma | 25 - 50 µM | Induces NOXA; no significant apoptosis alone at these concentrations. | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 100 µM | Decreases cell viability; induces apoptosis. | [8] |
| HA | Glioblastoma | IC50: ~16.10 µM | Inhibition of cell viability. | [15] |
| T98G | Glioblastoma | IC50: ~80.20 µM | Inhibition of cell viability. | [15] |
Key Experimental Protocols
Protocol 1: Western Blot for UPR Activation, NOXA Induction, and Apoptosis
This protocol is for assessing the molecular signature of MIM1 action in cultured cells.
-
Cell Seeding & Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with desired concentrations of MIM1, a vehicle control (e.g., DMSO), and a positive control for 6-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[16]
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Run the gel to separate proteins by size. Transfer proteins to a nitrocellulose or PVDF membrane.[17]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17] Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
UPR: p-PERK, ATF4
-
Mcl-1 Regulation: NOXA, Mcl-1
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3
-
Loading Control: β-Actin, GAPDH
-
-
Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST.[18]
-
Imaging: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.[18]
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies apoptosis by measuring the activity of executioner caspases.
-
Cell Seeding & Treatment: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well opaque-walled plate suitable for luminescence readings. Allow cells to attach overnight.
-
Compound Addition: Treat cells with a serial dilution of MIM1 and appropriate controls (vehicle, positive control like staurosporine). Incubate for the desired treatment period (e.g., 8-24 hours).[19]
-
Reagent Preparation & Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add the reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture medium).[19][20]
-
Incubation: Mix the plate contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Background luminescence (from wells with no cells) should be subtracted from all experimental readings. Plot the relative luminescence units (RLU) against the concentration of MIM1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIM1 | Tocris Bioscience [tocris.com]
- 4. d-nb.info [d-nb.info]
- 5. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MIM1 – a selective Mcl-1 protein inhibitor augments the proapoptotic activity of moxifloxacin toward MDA-MB-231 triple-negative breast cancer cells – a preliminary in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. pharmaron.com [pharmaron.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. ahajournals.org [ahajournals.org]
- 19. A Competitive Stapled Peptide Screen Identifies a Selective Small Molecule that Overcomes MCL-1-dependent Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Technical Support Center: MI-1 Efficacy in Preclinical Myocardial Infarction Models
Welcome to the technical support center for MI-1, an investigational therapeutic agent for the treatment of myocardial infarction (MI). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in their preclinical experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Fictional Context for this compound
For the purposes of this guide, This compound is a novel small molecule inhibitor of the pro-inflammatory Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Its proposed mechanism of action is to reduce post-infarction inflammation, thereby limiting secondary cardiomyocyte death and promoting a favorable cardiac remodeling environment. Specifically, this compound is hypothesized to shift macrophage polarization from a pro-inflammatory M1 phenotype to a pro-reparative M2 phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective inhibitor of the JAK/STAT signaling pathway. Following myocardial infarction, the activation of this pathway contributes to a robust inflammatory response, in part by promoting the differentiation of pro-inflammatory M1 macrophages.[1][2] By inhibiting JAK, this compound is designed to suppress the downstream activation of STAT1, a key transcription factor for M1 macrophage polarization, and potentially enhance STAT3-mediated anti-apoptotic signals.[1][3] This is expected to reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, leading to decreased myocardial damage and improved cardiac repair.[4]
Q2: What is the optimal timing for this compound administration in a mouse model of MI?
A2: The therapeutic window for anti-inflammatory interventions post-MI can be narrow. For this compound, which targets the acute inflammatory phase, administration at the time of reperfusion or very shortly after the ischemic event is likely to be most effective. Delaying administration may reduce its efficacy as the initial inflammatory cascade will have already peaked.
Q3: What are the expected effects of this compound on cardiac function and infarct size?
A3: Successful treatment with this compound is expected to result in a reduction in myocardial infarct size and an improvement in cardiac function. Key endpoints to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular volumes. A significant decrease in infarct size, as measured by histology or cardiac MRI, would be a primary indicator of this compound efficacy.[5][6]
Q4: How does this compound influence macrophage polarization?
A4: this compound is hypothesized to modulate macrophage polarization by inhibiting the JAK/STAT1 pathway, which is critical for the M1 pro-inflammatory phenotype.[4] This shift should result in a cardiac microenvironment dominated by M2 "reparative" macrophages, which are involved in inflammation resolution and tissue repair. This can be assessed by analyzing the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arginase-1, IL-10) markers in the infarct and border zones.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No significant reduction in infarct size | Suboptimal this compound Dose: The concentration of this compound reaching the target tissue may be insufficient. | Perform a dose-response study to determine the optimal therapeutic dose. |
| Incorrect Timing of Administration: this compound was administered too late after the ischemic event. | Administer this compound at the time of reperfusion or within a very short timeframe post-MI induction. | |
| Poor Drug Solubility or Stability: this compound may be precipitating or degrading in the vehicle. | Assess the solubility and stability of this compound in the chosen vehicle. Consider alternative formulations. | |
| High Experimental Variability: Inconsistent surgical procedures or animal-to-animal differences. | Standardize the surgical procedure for MI induction. Ensure consistent ligation of the coronary artery. Increase the sample size to improve statistical power.[10] | |
| High mortality rate in the this compound treated group | Off-target Effects: this compound may have unintended toxic effects at the administered dose. | Conduct a preliminary toxicology study to assess the safety profile of this compound. Evaluate lower doses for efficacy. |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Include a vehicle-only control group to assess the effects of the vehicle. | |
| No improvement in cardiac function despite reduced infarct size | Cardiac Remodeling: The reduction in infarct size may not be sufficient to prevent adverse remodeling. | Assess cardiac fibrosis and hypertrophy at later time points. Consider co-administration of this compound with a therapy targeting fibrosis. |
| Stunned Myocardium: The myocardium in the border zone may be viable but non-functional. | Evaluate cardiac function at multiple time points post-MI to assess for recovery of stunned myocardium. | |
| Inconsistent macrophage polarization results | Timing of Tissue Harvest: Macrophage phenotypes change dynamically over time post-MI. | Harvest tissue at multiple time points (e.g., 3, 7, and 14 days post-MI) to capture the dynamic changes in macrophage populations.[8] |
| Method of Analysis: The markers used to define M1/M2 phenotypes may not be specific enough. | Use a panel of markers for M1 and M2 macrophages and confirm findings with functional assays. Consider single-cell RNA sequencing for a more detailed analysis. |
Experimental Protocols
Induction of Myocardial Infarction in Mice (Permanent Ligation Model)
This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery to induce MI in mice.[10][11][12]
Materials:
-
Anesthetic (e.g., isoflurane, or a combination of ketamine and xylazine)
-
Surgical instruments (forceps, scissors, needle holder)
-
7-0 silk suture
-
Mechanical ventilator
-
Heating pad
-
ECG monitoring system
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the LAD.
-
Pass a 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle and ST-segment elevation on the ECG.[10]
-
Close the chest wall in layers.
-
Allow the mouse to recover from anesthesia on a heating pad.
-
Administer analgesics as required.
Quantification of Infarct Size using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to delineate the infarcted myocardium from viable tissue.
Materials:
-
1% TTC solution in phosphate-buffered saline (PBS)
-
Heart matrix slicer
-
Digital camera
Procedure:
-
Euthanize the mouse at the desired time point post-MI.
-
Excise the heart and wash it with cold PBS.
-
Freeze the heart at -20°C for 30 minutes to facilitate slicing.
-
Slice the ventricles into 1-2 mm thick transverse sections using a heart matrix slicer.
-
Incubate the slices in 1% TTC solution at 37°C for 20-30 minutes.
-
Viable myocardium will stain red, while the infarcted tissue will remain pale white.
-
Image the stained slices with a digital camera.
-
Quantify the infarct area and the total left ventricular area for each slice using image analysis software (e.g., ImageJ).
-
Calculate the infarct size as a percentage of the total left ventricular area.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from this compound efficacy studies.
Table 1: Effect of this compound on Cardiac Function 28 Days Post-MI
| Group | n | LVEF (%) | FS (%) | LVEDV (μL) | LVESV (μL) |
| Sham | 10 | 55 ± 5 | 28 ± 3 | 45 ± 6 | 20 ± 4 |
| MI + Vehicle | 15 | 30 ± 7 | 15 ± 4 | 70 ± 10 | 49 ± 8 |
| MI + this compound | 15 | 42 ± 6 | 21 ± 3 | 60 ± 8 | 35 ± 7 |
| *Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. |
Table 2: Infarct Size and Macrophage Marker Expression 7 Days Post-MI
| Group | n | Infarct Size (%) | iNOS mRNA (fold change) | Arginase-1 mRNA (fold change) |
| MI + Vehicle | 12 | 45 ± 8 | 10 ± 3 | 2 ± 0.5 |
| MI + this compound | 12 | 30 ± 6 | 4 ± 1.5 | 8 ± 2 |
| Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. |
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for lack of this compound efficacy.
References
- 1. scholar-press.com [scholar-press.com]
- 2. Role of the JAK-STAT pathway in myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the JAK-STAT pathway in protection against myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Macrophage Polarization in Cardiac Tissue Repair Following Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Manipulating Macrophage Polarization to Fix the Broken Heart: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 12. Mouse models of myocardial infarction: comparing permanent ligation and ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of Menin-MLL Inhibitors in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on the stability of menin-MLL (MI-1) inhibitors in cell culture media, along with troubleshooting advice and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are menin-MLL inhibitors and what is their mechanism of action?
A1: Menin-MLL inhibitors, such as MI-463 and MI-503, are small molecules that disrupt the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] Menin is a crucial cofactor for the leukemogenic activity of MLL fusion proteins.[2] By binding to menin, these inhibitors block its interaction with MLL, which in turn suppresses the transcription of downstream target genes like HOXA9 and MEIS1, leading to the inhibition of leukemia cell growth and promoting differentiation.[3][4]
Q2: How stable are menin-MLL inhibitors in cell culture media?
A2: While specific quantitative data on the half-life of menin-MLL inhibitors in various cell culture media is not extensively published, their demonstrated efficacy in cell-based assays lasting several days suggests they possess reasonable stability under standard culture conditions (37°C, 5% CO₂).[4][5] However, the stability of any small molecule can be influenced by factors such as media composition, pH, and the presence of serum.[6] It is always recommended to experimentally determine the stability of the specific inhibitor in your experimental system.
Q3: I am observing a decrease in the effect of the this compound inhibitor over a long-term experiment. What could be the cause?
A3: A diminished effect over time could be due to several factors. The compound may be degrading in the cell culture medium. It is also possible that the cells are metabolizing the inhibitor. For long-term experiments (e.g., 7-10 days), it is good practice to change the media and re-supply the inhibitor every 3-4 days to maintain a consistent effective concentration.[5][7]
Q4: My experimental results with an this compound inhibitor are highly variable. What are the common causes?
A4: High variability can stem from issues with compound solubility, inconsistent cell seeding, or pipetting errors. Menin-MLL inhibitors are often hydrophobic and may precipitate when diluted into aqueous cell culture media.[8] Ensure the inhibitor is fully dissolved in the stock solution (typically DMSO) before further dilution and that the final DMSO concentration in the media is low (e.g., <0.1%) and consistent across all wells.[3]
Q5: Are there known off-target effects of menin-MLL inhibitors?
A5: While menin-MLL inhibitors like MI-463 and MI-503 have shown high selectivity for MLL-rearranged leukemia cells over cells without MLL translocations, the possibility of off-target effects should always be considered, especially at higher concentrations.[5][9] If you observe unexpected phenotypes, it is crucial to perform control experiments, such as using cell lines that do not depend on the menin-MLL interaction for survival.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of inhibitor in culture media | Poor aqueous solubility of the compound. | Decrease the final working concentration. Ensure the final DMSO concentration is low (<0.1%). Prepare fresh dilutions for each experiment and visually inspect for precipitates.[8] |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. Incomplete solubilization of the inhibitor. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Vortex the inhibitor stock solution before preparing dilutions.[3] |
| Loss of inhibitor activity in long-term cultures | Degradation or metabolism of the inhibitor. | For experiments lasting several days, replenish the media with fresh inhibitor every 3-4 days to maintain a stable concentration.[5][7] |
| No observable effect on target cells | Incorrect inhibitor concentration. Insufficient incubation time. Cell line is not dependent on the menin-MLL interaction. | Perform a dose-response experiment over a wide concentration range. The effects of menin-MLL inhibitors can be time-dependent, with pronounced effects often observed after 7 days.[4] Use a positive control cell line known to be sensitive to menin-MLL inhibition (e.g., MV4;11, MOLM-13).[7] |
| Unexpected cytotoxicity | Off-target effects at high concentrations. Solvent toxicity. | Determine the inhibitor's IC50 and use concentrations relevant to the target pathway. Ensure the final vehicle (e.g., DMSO) concentration is non-toxic to the cells (typically <0.1%).[3] |
Quantitative Data Summary
Specific stability data for this compound inhibitors in cell culture media is not widely available in published literature. The following table is a template for researchers to document their own stability data generated through experimental protocols like the one detailed below.
| Inhibitor | Cell Culture Medium | Supplement | Temperature (°C) | Time Point (hours) | Remaining Compound (%) |
| e.g., MI-503 | e.g., RPMI-1640 | e.g., 10% FBS | e.g., 37 | 0 | 100 |
| 2 | Record Data | ||||
| 8 | Record Data | ||||
| 24 | Record Data | ||||
| 48 | Record Data | ||||
| 72 | Record Data |
Experimental Protocols
Protocol: Assessing the Stability of a Menin-MLL Inhibitor in Cell Culture Media
This protocol outlines a general method to determine the stability of an this compound inhibitor in your specific cell culture medium using HPLC-MS.
Materials:
-
Menin-MLL inhibitor (e.g., MI-463, MI-503)
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Acetonitrile (B52724) (HPLC grade) with an internal standard
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the menin-MLL inhibitor in DMSO. Ensure the inhibitor is completely dissolved.
-
Preparation of Working Solutions: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Prepare solutions with and without 10% FBS.
-
Incubation: Aliquot 1 mL of the working solutions into triplicate wells of a 24-well plate or into microcentrifuge tubes. Incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each sample. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the inhibitor from media components.
-
Quantify the peak area of the inhibitor at each time point relative to the internal standard.
-
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Menin-MLL signaling pathway and its inhibition.
Caption: Troubleshooting workflow for this compound inhibitor experiments.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions [mdpi.com]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
Technical Support Center: Mitigating MI-1 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the toxicological profile of the maleimide (B117702) derivative MI-1 (1-(4-Cl-benzyl)-3-Cl-4-(CF3-phenylamino)-1H-pyrrol-2,5-dione) in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary known toxicity of this compound in animal models?
A1: Based on current research, this compound displays a complex toxicity profile. While it was developed for its cytostatic (anti-cancer) activity, studies in animal models have focused on its effects on the liver and kidneys. Notably, it appears to have low hepatotoxicity in rats after intragastric administration[1]. However, in vitro data suggests potential for nephrotoxicity, with the compound being more toxic to the epithelial cells of the distal tubules in the kidney[2]. The primary mechanism of cell damage appears to be the induction of apoptosis[2].
Q2: My animals are showing elevated liver enzymes (ALT, AST) after this compound administration. What could be the cause?
A2: This is an unexpected finding based on published studies. Research in rats has shown that intragastric administration of this compound does not lead to a significant increase in serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), lactate (B86563) dehydrogenase (LDH), or alkaline phosphatase (ALP) activities[1]. If you are observing elevated liver enzymes, consider the following:
-
Vehicle Effects: Is the vehicle used for this compound administration known to have hepatotoxic effects?
-
Route of Administration: The published study used intragastric administration. Other routes may lead to different toxicokinetic profiles and organ-specific effects.
-
Animal Strain/Species: Toxicity can vary between different species and even strains of the same species.
-
Compound Purity: Verify the purity of your this compound compound to rule out contaminants.
Q3: How does long-term administration of this compound affect the liver's antioxidant system?
A3: Long-term (e.g., ten-day) administration of this compound in rats has been shown to alter the liver's antioxidant balance. Specifically, the activity of glutathione-S-transferase (GST) was observed to increase, while superoxide (B77818) dismutase (SOD) activity decreased significantly (by two-fold)[1]. No significant changes were noted in other markers like catalase, glutathione (B108866) peroxidase, or reduced glutathione levels after this duration of treatment[1]. These findings suggest that chronic exposure may induce an adaptive response or a mild state of oxidative stress in the liver.
Q4: What are the signs of potential kidney toxicity, and how can I monitor for them?
A4: While in vivo data is limited, in vitro studies suggest this compound can induce apoptosis in kidney tubule cells[2]. To monitor for potential nephrotoxicity in your animal models, you should consider:
-
Histopathology: At the end of the study, perform a histopathological examination of the kidneys, focusing on the distal tubules.
-
Biochemical Markers: Regularly monitor blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels in the serum. An elevation in these markers can indicate impaired kidney function.
-
Urine Analysis: Check for proteinuria (excess protein in the urine) and other changes in urine composition.
Q5: Are there any known strategies to mitigate this compound toxicity?
A5: There are no published studies that specifically aim to mitigate the toxicity of this compound. However, based on its known mechanisms, the following approaches could be investigated:
-
Antioxidant Co-administration: Since prolonged this compound administration alters the antioxidant system and its cytotoxicity is linked to oxidative stress, co-administration of an antioxidant like N-acetylcysteine (NAC) could potentially be protective[1][3].
-
Apoptosis Inhibitors: Given that apoptosis is a key mechanism of this compound induced cell death, exploring the use of pan-caspase inhibitors could clarify the pathway and potentially reduce toxicity, although this may also interfere with its therapeutic efficacy[2].
-
Drug Delivery Systems: Encapsulating this compound in a polymeric carrier has been shown to enhance its anti-cancer efficacy in vitro[4]. Such systems can alter the biodistribution of a compound, potentially reducing its concentration in sensitive organs like the kidneys and thus mitigating toxicity.
Data Presentation: Biochemical Effects of this compound in Rat Liver
The following table summarizes the effects of a ten-day intragastric administration of this compound on key antioxidant enzymes in the rat liver, as reported in published literature.
| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |
| Superoxide Dismutase (SOD) Activity | Reported as baseline | Decreased by two times | ~50% Decrease | [1] |
| Glutathione-S-Transferase (GST) Activity | Reported as baseline | Increased | Not specified | [1] |
| Catalase Activity | Reported as baseline | No significant change | - | [1] |
| Glutathione Peroxidase (GPx) Activity | Reported as baseline | No significant change | - | [1] |
| Reduced Glutathione (GSH) Content | Reported as baseline | No significant change | - | [1] |
Experimental Protocols
Protocol: In Vivo Assessment of Hepatotoxicity and Oxidative Stress in Rats
This protocol is based on the methodology described for evaluating the effects of this compound in a rat model[1].
-
Animal Model: Male rats of a specified strain (e.g., Wistar).
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Groups:
-
Group 1: Control (Vehicle only).
-
Group 2: this compound administered.
-
Group 3: Positive control for toxicity (e.g., Cobalt Chloride, CoCl₂).
-
Group 4: this compound pre-treatment followed by CoCl₂ administration.
-
-
Compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 1% Starch Solution).
-
Administer this compound intragastrically once daily for the specified duration (e.g., 1 day for acute study, 10 days for sub-chronic study). The dose should be determined from prior dose-ranging studies.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with ice-cold saline and immediately excise it.
-
-
Biochemical Analysis (Serum):
-
Use commercial assay kits to measure the activity of ALT, AST, LDH, and ALP in the serum to assess liver damage.
-
-
Oxidative Stress Analysis (Liver Tissue):
-
Prepare a liver homogenate from a portion of the excised liver.
-
Measure the content of thiobarbituric acid reactive substances (TBARS) for lipid peroxidation.
-
Measure protein carbonyl groups.
-
Quantify the level of reduced glutathione (GSH).
-
Measure the activity of antioxidant enzymes: SOD, catalase, GPx, and GST using established spectrophotometric assays.
-
-
Statistical Analysis:
-
Analyze data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Visualizations
References
- 1. [Evaluation of hepatotoxicity of novel maleimide derivative with cytostatic activity and its effect on peroxidation process and antioxidant system in the liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
refining MI-1 treatment duration for optimal results
Welcome to the technical support center for MI-1, a selective inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve optimal results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Mcl-1.[1][2] It functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove on the Mcl-1 protein.[3][4] This action prevents Mcl-1 from sequestering pro-apoptotic proteins like BAK and BAX.[2][5] The release of BAK and BAX leads to their oligomerization, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-dependent apoptosis.[6][7]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highest in cancer cell lines that are dependent on Mcl-1 for survival. This dependency is often observed in hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML), as well as certain solid tumors like non-small cell lung cancer and breast cancer.[4][8] We recommend performing a BH3 profiling assay to determine the specific dependencies of your cell line of interest before initiating long-term studies.
Q3: What is the recommended starting concentration and treatment duration for in vitro experiments?
A3: The optimal concentration and duration are highly cell-line dependent. For initial screening, we recommend a dose-response experiment with this compound concentrations ranging from 1 nM to 10 µM for 24 to 72 hours.[1] Please refer to the data in Table 1 for IC50 values in common cancer cell lines as a starting point. A time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is also advised to determine the optimal treatment window for observing apoptosis.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a promising strategy.[1] Overexpression of Mcl-1 is a known mechanism of resistance to other therapies, including BCL-2 inhibitors (like venetoclax) and conventional chemotherapies.[9][10] Combining this compound with these agents can lead to synergistic anti-tumor effects.[4][11]
Troubleshooting Guide
Issue 1: I am not observing the expected level of apoptosis in my Mcl-1-dependent cell line.
-
Question: Have you confirmed target engagement in your cellular system?
-
Answer: It is crucial to verify that this compound is binding to the Mcl-1 protein within your cells. We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. If the inhibitor is not engaging its target, it could indicate issues with compound stability, solubility, or cell permeability.[12]
-
-
Question: Have you checked for upregulation of other anti-apoptotic proteins?
-
Answer: Cancer cells can develop resistance by upregulating other pro-survival proteins like BCL-2 or BCL-xL to compensate for Mcl-1 inhibition.[7] Perform a western blot to assess the expression levels of these proteins following this compound treatment.
-
-
Question: Is your treatment duration optimal?
-
Answer: The induction of apoptosis is a dynamic process. A short treatment duration may not be sufficient to trigger the apoptotic cascade, while a very long duration might allow for cellular recovery or adaptation. Perform a time-course experiment to identify the optimal endpoint.
-
Issue 2: I am observing an increase in total Mcl-1 protein levels after this compound treatment.
-
Question: Could this be due to protein stabilization?
-
Answer: This is a documented phenomenon with some Mcl-1 inhibitors.[12][13] Binding of the inhibitor in the BH3 groove can induce a conformational change that protects Mcl-1 from ubiquitination and subsequent degradation by the proteasome.[12][13] This leads to an accumulation of the inactive inhibitor-bound protein. To test this, you can perform a cycloheximide (B1669411) chase assay to measure the half-life of Mcl-1 with and without this compound treatment.
-
Issue 3: I'm observing high toxicity in my in vivo model at previously reported efficacious doses.
-
Question: Have you considered the genetic background of your animal model?
-
Answer: Mcl-1 is essential for the survival of several normal cell types, including cardiomyocytes and hematopoietic stem cells.[5][10] Toxicity can be a concern.[14][15] Recent studies have shown that mouse models with humanized Mcl-1 are more sensitive to Mcl-1 inhibitors due to higher binding affinity.[7][16] It is critical to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Question: Are you monitoring for on-target toxicities?
-
Answer: Potential on-target toxicities include cardiac and hematological issues.[14][17] Monitor for signs of cardiac stress (e.g., troponin I levels) and perform complete blood counts to check for effects on hematopoietic lineages.[14] A transient loss of B-cells has been noted as a side effect.[16]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h treatment) | Mcl-1 Dependency |
| MOLP-8 | Multiple Myeloma | 15 nM | High |
| MV-4-11 | Acute Myeloid Leukemia | 25 nM | High |
| NCI-H929 | Multiple Myeloma | 50 nM | High |
| NCI-H23 | Non-Small Cell Lung Cancer | 150 nM | Moderate |
| MDA-MB-231 | Breast Cancer | > 1 µM | Low |
Table 2: Recommended Starting Doses for this compound In Vivo Studies
| Xenograft Model | Cancer Type | Route of Administration | Recommended Starting Dose | Dosing Schedule | Expected Outcome | Reference |
| NCI-H929 | Multiple Myeloma | Intravenous (IV) | 60 mg/kg | Single dose | Tumor regression | [14] |
| MV-4-11 | Acute Myeloid Leukemia | Intraperitoneal (IP) | 75 mg/kg | Daily for 21 days | Reduction of tumor burden | [14] |
| AMO-1 | Multiple Myeloma | Intraperitoneal (IP) | 100 mg/kg | Daily for 14 days | 60% Tumor Growth Inhibition | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density for logarithmic growth and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in complete culture medium. A typical concentration range would be from 20 µM down to ~1 nM.
-
Treatment: Remove the existing media and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Add the MTS or MTT reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with vehicle control and various concentrations of this compound (e.g., 0.5x, 1x, and 5x the IC50) for the optimal duration determined previously.
-
Lysate Preparation: Harvest the cells by scraping and centrifugation. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Mcl-1, BCL-2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[12]
Mandatory Visualizations
Caption: Signaling pathway for this compound induced apoptosis.
Caption: Troubleshooting workflow for in vitro this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. probiologists.com [probiologists.com]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Inconsistencies in MI-1 Experimental Data
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in their experimental data related to Molecule Inhibitor-1 (MI-1). The following resources are designed to help identify and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the most common sources of variability in this compound experiments?
-
A1: Inconsistencies in experimental results with this compound can stem from several factors, including cell culture conditions, reagent stability, assay protocol execution, and data analysis methods. It is crucial to maintain consistency across all aspects of the experimental workflow to ensure reproducibility.[1][2]
-
-
Q2: How can I be sure my this compound stock solution is stable?
-
A2: The stability of your this compound stock solution is critical for obtaining consistent results. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature and protect them from light. To check for degradation, you can compare the activity of a fresh stock solution to an older one.
-
Assay-Specific
-
Q3: My IC50 value for this compound varies significantly between experiments. What could be the cause?
-
A3: Fluctuations in the half-maximal inhibitory concentration (IC50) value can be attributed to several factors. These include variations in cell seeding density, passage number, and metabolic state of the cells. Additionally, inconsistencies in the incubation time with this compound and the specific assay reagents used can contribute to this variability.
-
-
Q4: I'm observing unexpected cytotoxicity at concentrations where this compound should not be toxic. What should I do?
-
A4: Unexpected cytotoxicity can be due to off-target effects of this compound, impurities in the compound, or issues with the vehicle control (e.g., DMSO concentration). It is advisable to perform a dose-response cytotoxicity assay and compare the results with a well-characterized control compound.
-
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Question: We are seeing significant well-to-well and plate-to-plate variability in our cell viability assays (e.g., MTT, CellTiter-Glo®) when treating with this compound. How can we troubleshoot this?
Answer:
High variability in cell viability assays is a common issue that can obscure the true effect of this compound. Follow these steps to identify and mitigate the source of the variability:
Step 1: Review and Standardize Cell Culture and Seeding Protocol
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Confluency: Avoid using cells that are either too sparse or overly confluent, as this can affect their metabolic activity and response to treatment.
-
Consistent Seeding: Use a calibrated multichannel pipette or an automated cell dispenser to ensure uniform cell seeding across all wells. Pay close attention to the "edge effect," where wells on the perimeter of the plate may behave differently due to evaporation. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS to maintain humidity.
Step 2: Evaluate Reagent Preparation and Handling
-
This compound Dilution Series: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
Vehicle Control: Maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, including the untreated controls. High concentrations of DMSO can be cytotoxic.
-
Assay Reagents: Ensure all assay reagents are properly stored, within their expiration date, and brought to room temperature before use as per the manufacturer's instructions.
Step 3: Standardize the Assay Workflow
-
Incubation Times: Adhere strictly to the recommended incubation times for cell treatment and assay development. Even minor variations can impact the results.[3]
-
Plate Handling: Minimize the time plates are outside the incubator. When adding reagents, work efficiently to reduce variations in exposure time between the first and last wells.
-
Data Acquisition: Ensure the plate reader is properly calibrated and that the correct settings are used for each assay.
The following workflow diagram illustrates a standardized process for a cell viability assay to minimize variability.
Standardized workflow for a cell viability assay.
Issue 2: Inconsistent Inhibition of the Target Signaling Pathway
Question: We are observing inconsistent inhibition of our target protein phosphorylation (downstream of this compound's target) via Western blot. What could be the reasons?
Answer:
Inconsistent results in signaling pathway analysis can be frustrating. A systematic approach to troubleshooting can help pinpoint the issue.
Step 1: Verify Upstream Experimental Conditions
-
Refer to the troubleshooting steps in Issue 1 to ensure consistency in cell culture and treatment conditions. The signaling response is highly sensitive to these variables.
Step 2: Optimize the Lysis and Protein Quantification Steps
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your target protein.
-
Harvesting: Ensure rapid and consistent cell lysis on ice to prevent protein degradation.
-
Protein Quantification: Use a reliable protein quantification assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
Step 3: Standardize the Western Blotting Protocol
-
Antibody Quality: Ensure the primary antibody has been validated for the specific application and recognizes the phosphorylated target. Use the antibody at the recommended dilution and incubate consistently.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before antibody incubation.
-
Detection: Use a high-quality secondary antibody and a sensitive detection reagent. Ensure consistent incubation times and exposure when imaging.
The diagram below illustrates the decision-making process for troubleshooting inconsistent Western blot results.
Troubleshooting inconsistent Western blot data.
Data Presentation
Clear and organized data presentation is essential for identifying inconsistencies.
Table 1: Example of this compound Dose-Response Data with High Variability
| This compound Conc. (µM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 95.2 | 88.1 | 99.3 | 94.2 | 5.6 |
| 1 | 85.6 | 75.2 | 90.1 | 83.6 | 7.6 |
| 10 | 50.3 | 35.8 | 60.1 | 48.7 | 12.3 |
| 100 | 15.2 | 5.1 | 20.5 | 13.6 | 7.9 |
Table 2: Example of this compound Dose-Response Data with Improved Consistency
| This compound Conc. (µM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 98.1 | 97.5 | 98.6 | 98.1 | 0.6 |
| 1 | 88.2 | 89.5 | 87.9 | 88.5 | 0.8 |
| 10 | 52.1 | 50.9 | 51.5 | 51.5 | 0.6 |
| 100 | 10.5 | 11.2 | 10.8 | 10.8 | 0.4 |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 N HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway affected by this compound.
Hypothetical signaling pathway inhibited by this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of MI-1 on c-Myc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of a novel c-Myc inhibitor, MI-1. It outlines key experiments, presents comparative data from established c-Myc inhibitors, and offers detailed protocols to enable rigorous evaluation.
The c-Myc oncogene is a transcription factor that is deregulated in a significant percentage of human cancers, playing a pivotal role in cell proliferation, growth, and apoptosis.[1] Its central role in tumorigenesis makes it an attractive target for cancer therapy.[1] Small molecule inhibitors that disrupt the function of c-Myc are a promising class of therapeutics.[2][3] This guide will walk through the necessary steps to validate a new chemical entity, this compound, as a potent and specific c-Myc inhibitor.
Comparative Efficacy of c-Myc Inhibitors
A critical step in validating a novel inhibitor is to benchmark its performance against existing compounds. The following table summarizes the in vitro efficacy of several well-characterized c-Myc inhibitors across various cancer cell lines. This data provides a reference for the expected potency of a new inhibitor like this compound.
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| Omomyc | Ramos (lymphoma) | Proliferation | 400 nM (IC50) | [1] |
| HCT116 (colon cancer) | Proliferation | 2-3 µM (IC50) | [1] | |
| Various Lymphoma Cell Lines | Proliferation | 0.4-1.1 µM (EC50) | [1] | |
| 10074-G5 | Daudi (Burkitt's lymphoma) | Growth Inhibition | 15.6 µM (IC50) | [4] |
| HL-60 (promyelocytic leukemia) | Growth Inhibition | 13.5 µM (IC50) | [4] | |
| 10058-F4 | K562 (chronic myeloid leukemia) | Viability | ~200 µM (IC50) | [5] |
| F0909-0073 | Various | Cytotoxicity | 0.209 ± 0.094 to 3.21 ± 0.75 μM | [6] |
| F0909-0360 | Various | Cytotoxicity | 0.209 ± 0.094 to 3.21 ± 0.75 μM | [6] |
| F1021-0686 | Various | Cytotoxicity | 0.209 ± 0.094 to 3.21 ± 0.75 μM | [6] |
| ZINC15675948 | CCRF-CEM (leukemia) | Cytotoxicity | Nanomolar range | [7][8] |
| MDA-MB-231 (breast cancer) | Cytotoxicity | Nanomolar range | [7][8] |
Mechanism of Action: Disrupting the c-Myc/Max Heterodimer
c-Myc exerts its function by forming a heterodimer with its partner protein, Max.[9][10] This c-Myc/Max complex then binds to specific DNA sequences called E-boxes to regulate the transcription of target genes involved in cell proliferation and metabolism.[7][11] A primary strategy for inhibiting c-Myc is to disrupt the interaction between c-Myc and Max.[3][9]
Below is a diagram illustrating the c-Myc signaling pathway and the point of intervention for inhibitors that block c-Myc/Max dimerization.
Caption: c-Myc signaling pathway and point of this compound intervention.
Experimental Protocols for Validation
To validate the inhibitory effect of this compound on c-Myc, a series of in vitro experiments are required. The following protocols are standard methods used to assess the efficacy and mechanism of action of c-Myc inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
Workflow:
Caption: Workflow for determining cell viability using an MTT assay.
Detailed Protocol:
-
Materials: 96-well plates, complete growth medium, this compound compound, MTT solution, Dimethyl sulfoxide (B87167) (DMSO), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[1]
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plate for 24, 48, or 72 hours at 37°C.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
-
Co-Immunoprecipitation and Western Blot
This protocol is designed to determine if this compound disrupts the interaction between c-Myc and Max.[4]
Workflow:
Caption: Workflow for Co-IP and Western Blot to assess c-Myc/Max interaction.
Detailed Protocol:
-
Materials: Cell culture plates, this compound compound, lysis buffer, protein A/G agarose (B213101) beads, anti-c-Myc antibody, SDS-PAGE equipment, PVDF membrane, primary antibody against Max, HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.
-
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells and collect the supernatant containing the protein lysate.[4]
-
Immunoprecipitation:
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane and incubate with a primary antibody against Max.[4]
-
Wash and incubate with an HRP-conjugated secondary antibody.[4]
-
Detect the protein bands using a chemiluminescent substrate. A decrease in the Max band in the this compound treated sample indicates disruption of the c-Myc/Max interaction.[4]
-
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Detailed Protocol:
-
Materials: 6-well plates, this compound compound, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.[1]
-
Harvest the cells and wash with cold PBS.[1]
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[1]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[1]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G0/G1 phase would be consistent with c-Myc inhibition.[5]
-
Conclusion
The validation of a novel c-Myc inhibitor such as this compound requires a systematic and comparative approach. By employing the experimental protocols detailed in this guide and benchmarking against the performance of established inhibitors, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent. The disruption of the c-Myc/Max interaction, consequent inhibition of cell proliferation, and induction of cell cycle arrest are key hallmarks of a successful c-Myc inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. MYC, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to c-Myc Inhibitors: MI-1 (MI1-PD) Versus Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is dysregulated in a vast majority of human cancers.[1][2] Its central role in driving tumorigenesis makes it a prime therapeutic target, yet its nature as an intrinsically disordered protein has rendered it "undruggable" for decades.[3][4] This guide provides an objective comparison of a novel nanoparticle-formulated c-Myc inhibitor, MI-1 (MI1-PD), against other classes of c-Myc inhibitors, supported by experimental data and detailed methodologies.
The c-Myc Signaling Pathway and Points of Inhibition
The c-Myc protein functions as a transcription factor by forming a heterodimer with its partner, MAX.[5] This MYC-MAX complex binds to E-box sequences in the promoter regions of target genes, activating transcription and driving cell cycle progression.[5][6] Therapeutic strategies aim to disrupt this process at various key points.
Comparison of c-Myc Inhibitors: In Vitro Efficacy
The in vitro potency of c-Myc inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable c-Myc inhibitors across various cancer cell lines.
| Inhibitor | Mechanism of Action | Target Cell Line | Assay | IC50 / Kd | Reference |
| MI1-PD | Myc-Max Dimerization Inhibitor (Prodrug) | H929 (Multiple Myeloma) | MTT | ~5 µM | [7] |
| MI1-PD | Myc-Max Dimerization Inhibitor (Prodrug) | U266 (Multiple Myeloma) | MTT | ~7.5 µM | [7] |
| MI1 (active drug) | Myc-Max Dimerization Inhibitor | H929 (Multiple Myeloma) | MTT | ~15 µM | [7] |
| 10058-F4 | Myc-Max Dimerization Inhibitor | P493-6 B-cell | Proliferation | 35-55 µM | [8] |
| 10058-F4 | Myc-Max Dimerization Inhibitor | Binds to c-Myc (in vitro) | Fluorescence Polarization | 42 µM (Kd) | [8] |
| 10074-G5 | Myc-Max Dimerization Inhibitor | Daudi (Burkitt's Lymphoma) | Cell Viability | 15.6 µM | [2] |
| 10074-G5 | Myc-Max Dimerization Inhibitor | HL-60 (Leukemia) | Cell Viability | 13.5 µM | [2] |
| KJ-Pyr-9 | Myc-Max Dimerization Inhibitor | Binds to c-Myc (in vitro) | Isothermal Titration Calorimetry | 6.5 nM (Kd) | [8] |
| Omomyc | Pan-Myc Inhibitor (Miniprotein) | Ramos (Lymphoma) | Proliferation | 400 nM | [1] |
| ZINC15675948 | c-Myc Inhibitor | CCRF-CEM (Leukemia) | Cytotoxicity | 16.3 nM | [6] |
| ZINC15675948 | c-Myc Inhibitor | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 10.2 nM | [6] |
Comparison of c-Myc Inhibitors: In Vivo Performance
Translating in vitro potency to in vivo efficacy is a major hurdle, often due to poor pharmacokinetics and bioavailability.[8] MI1-PD was specifically designed to overcome this limitation through a nanoparticle delivery system.
| Inhibitor | Animal Model | Dosing Regimen | Key Outcome | Reference |
| MI1-PD (VLA-4 targeted NP) | Metastatic Multiple Myeloma (KaLwRij mice) | 1 mg/kg, twice weekly, IV | Significant survival benefit (Median survival: 52 days vs. 29 days for control) | [7][9] |
| MI1 (free drug) | Metastatic Multiple Myeloma (KaLwRij mice) | 1 mg/kg, twice weekly, IV | No survival benefit compared to control | [7] |
| 10074-G5 | Daudi Xenograft (Mice) | 20 mg/kg, IV | Short plasma half-life (37 min); no significant anti-tumor activity | [2] |
| KJ-Pyr-9 | Myc-amplified Xenografts (Mice) | Not specified | Effectively blocked tumor growth | [8] |
| Mycro3 | Pancreatic Cancer (Mouse model) | Daily oral gavage | Increased survival | [8] |
| OMO-103 (Omomyc) | Phase I Clinical Trial (Advanced solid tumors) | Once weekly, IV | Disease stabilization in 8 of 12 patients; favorable safety profile | [10][11] |
Experimental Methodologies
Accurate and reproducible data rely on standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate c-Myc inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to an inhibitor.[1][5]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., H929, U266) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Inhibitor Treatment: Prepare serial dilutions of the c-Myc inhibitor (e.g., MI1-PD) in culture medium. Replace the existing medium with medium containing the inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2][5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction
This technique is used to determine if a direct c-Myc inhibitor can disrupt the crucial interaction between c-Myc and its partner MAX.[2][12]
Protocol:
-
Cell Lysis: Treat cells with the c-Myc inhibitor for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[13]
-
Lysate Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with protein A/G agarose (B213101) beads to reduce non-specific binding.[2]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C.[2]
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.[2]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the MAX protein. A reduced MAX band in the inhibitor-treated sample compared to the control indicates disruption of the Myc-Max interaction.[2]
In Vivo Xenograft Mouse Model
This model assesses the anti-tumor efficacy and survival benefit of a c-Myc inhibitor in a living organism.
Protocol:
-
Cell Implantation: Inject human cancer cells (e.g., 5TGM1 multiple myeloma cells) intravenously or subcutaneously into immunocompromised mice.[7]
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[5]
-
Treatment: Randomize mice into treatment and control groups. Administer the c-Myc inhibitor (e.g., MI1-PD nanoparticles) or a vehicle control via the appropriate route (e.g., intravenous injection) according to a predetermined schedule.[7]
-
Monitoring: Monitor tumor volume using caliper measurements and body weight as an indicator of toxicity.
-
Endpoint Analysis: The primary endpoint is often survival. The study is concluded when mice meet pre-defined endpoint criteria (e.g., tumor size, clinical signs). Kaplan-Meier survival curves are generated to compare treatment groups.[7][9]
Conclusion
The development of clinically viable c-Myc inhibitors has been a long-standing challenge in oncology. While early small molecules like 10058-F4 and 10074-G5 showed in vitro promise, their poor in vivo stability limited their therapeutic application.[8] The this compound (MI1-PD) inhibitor represents a significant advancement by utilizing a nanoparticle-based drug delivery system to overcome these pharmacokinetic hurdles. The preclinical data demonstrate that this targeted approach not only enhances the drug's potency but also confers a significant survival advantage in a mouse model of multiple myeloma, a feat not achieved by the free drug.[7]
Simultaneously, other innovative strategies are emerging. The miniprotein OMO-103 has shown remarkable promise, becoming the first direct Myc inhibitor to demonstrate safety and clinical activity in a Phase I trial.[10][11] Newer small molecules like KJ-Pyr-9 and ZINC15675948 also exhibit high potency in preclinical models.[6][8]
For researchers, the choice of inhibitor will depend on the specific research question and experimental system. For in vitro studies requiring a well-characterized tool compound, classic inhibitors may suffice. However, for in vivo studies and translational research, novel formulations like MI1-PD and next-generation inhibitors such as OMO-103 represent the current frontier in the quest to finally bring a c-Myc-targeted therapy to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule MYC Inhibitor Conjugated to Integrin-Targeted Nanoparticles Extends Survival in a Mouse Model of Disseminated Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 11. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers - ecancer [ecancer.org]
- 12. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. takarabio.com [takarabio.com]
A Head-to-Head Comparison of c-Myc Inhibitors: MI-1 vs. 10058-F4
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis with Supporting Experimental Data
The c-Myc oncoprotein, a master regulator of cellular proliferation, differentiation, and apoptosis, is a notoriously challenging yet highly sought-after target in cancer therapy. Its dysregulation is a hallmark of a vast array of human malignancies. The primary mechanism of c-Myc's oncogenic activity relies on its heterodimerization with its obligate partner, Max, which enables it to bind to E-box DNA sequences and drive the transcription of target genes. Consequently, disrupting the c-Myc/Max interaction has become a focal point for the development of novel anticancer agents. Among the small molecule inhibitors designed for this purpose, MI-1 and 10058-F4 have emerged as critical research tools. This guide provides a comprehensive, objective comparison of their performance, supported by experimental data, to empower researchers in selecting the optimal inhibitor for their specific scientific inquiries.
Mechanism of Action: Targeting the c-Myc/Max Dimerization
Both this compound and 10058-F4 are cell-permeable small molecules that function by directly interfering with the protein-protein interaction between c-Myc and Max.[1] By preventing the formation of the functional c-Myc/Max heterodimer, these inhibitors effectively block the transactivation of c-Myc target genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in various cancer models.
10058-F4 was one of the first small molecules identified to inhibit the c-Myc/Max interaction.[1] It is a rhodanine (B49660) derivative that has been extensively studied and serves as a benchmark compound in the field.
This compound , also known as Myc inhibitor 1, is a structural analog of 10058-F4. Its synthesis involved modifications to the 10058-F4 structure, including the introduction of a piperidine (B6355638) amine moiety. This alteration was designed to facilitate its functionalization, for instance, by enabling its conjugation to nanoparticles for targeted drug delivery.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and 10058-F4, offering a direct comparison of their efficacy in various cancer cell lines. It is important to note that a direct head-to-head comparison in the same study under identical experimental conditions is limited in the current literature. The data presented here is a compilation from multiple sources to provide a comprehensive overview.
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| 10058-F4 | SKOV3 (Ovarian Cancer) | MTT Assay | 4.4 µM | [2] |
| Hey (Ovarian Cancer) | MTT Assay | 3.2 µM | [2] | |
| K562 (Chronic Myeloid Leukemia) | MTT Assay | ~200 µM (at 48h) | [3] | |
| Various Leukemia Cell Lines | Viability Assay | Varies | ||
| This compound | H929 (Multiple Myeloma) | MTT Assay | ~10 µM (at 24h) | |
| U266 (Multiple Myeloma) | MTT Assay | ~15 µM (at 24h) | ||
| 5TGM1 (Multiple Myeloma) | MTT Assay | ~20 µM (at 24h) |
Table 1: Comparative in vitro Efficacy (IC50) of this compound and 10058-F4 in Cancer Cell Lines.
| Inhibitor | Cell Line | Effect | Reference |
| 10058-F4 | AML cells | G0/G1 cell cycle arrest, apoptosis | [4] |
| Rat1a-c-Myc cells | Inhibition of proliferation, apoptosis, G0/G1 arrest | [1] | |
| Ovarian Cancer Cells | Induction of apoptosis and cell cycle G1 arrest | [2] | |
| This compound | H929, U266, 5TGM1 (Myeloma) | Induction of apoptosis |
Table 2: Cellular Effects of this compound and 10058-F4.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inhibition of c-Myc/Max dimerization by this compound and 10058-F4.
Caption: c-Myc/Miz-1 mediated transcriptional repression and its potential modulation.
Caption: General experimental workflow for comparing this compound and 10058-F4.
Experimental Protocols
To facilitate the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
This compound or 10058-F4 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound or 10058-F4 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
After incubation, add 100 µL of solubilization solution to each well.[5]
-
Incubate the plate at 37°C for another 4 hours or until the formazan (B1609692) crystals are completely dissolved.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the inhibitors.
Materials:
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with desired concentrations of this compound, 10058-F4, or a vehicle control for a specified time.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction
This protocol is designed to assess the ability of the inhibitors to disrupt the interaction between c-Myc and Max within the cell.
Materials:
-
Treated and untreated cell lysates
-
Anti-Max antibody
-
Protein A/G agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
Anti-c-Myc antibody for Western blotting
Procedure:
-
Treat cells with the desired concentrations of this compound, 10058-F4, or vehicle control for a specified time (e.g., 4-24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Max antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-c-Myc antibody to detect the amount of c-Myc that was co-immunoprecipitated with Max. A decrease in the c-Myc signal in the inhibitor-treated samples compared to the control indicates disruption of the c-Myc/Max interaction.
Conclusion
Both this compound and 10058-F4 are valuable tools for studying the biological consequences of c-Myc inhibition. 10058-F4, as the more established compound, has a wealth of published data across numerous cancer types. This compound, a functionalized analog, offers the potential for novel therapeutic strategies, such as targeted delivery via nanoparticles. The choice between these two inhibitors will ultimately depend on the specific research question, the cell system being used, and the desired downstream applications. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and in designing rigorous experiments to further elucidate the therapeutic potential of targeting the c-Myc oncogene.
References
- 1. 10058-F4 | MYC Inhibitors: R&D Systems [rndsystems.com]
- 2. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Confirming Target Engagement in Cells: A Comparative Guide for the Novel Kinase Inhibitor MI-1
For researchers and drug development professionals, confirming that a novel therapeutic agent, such as the kinase inhibitor MI-1, interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of established methods for confirming target engagement, offering experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Introduction to Target Engagement
Target engagement is the critical initial step in the mechanism of action for any drug, confirming that the molecule binds to its intended protein target within a cell.[1][2] Failure to confirm target engagement can lead to misinterpretation of downstream biological effects and costly failures in later stages of drug development.[2] This guide focuses on several widely used techniques to quantify and confirm the interaction of a small molecule inhibitor, exemplified by the hypothetical kinase inhibitor this compound, with its target kinase in a cellular context.
Comparative Overview of Target Engagement Methods
Several orthogonal methods can be employed to confirm and quantify the interaction between a small molecule and its protein target in cells. The choice of method often depends on factors such as throughput requirements, the nature of the target protein, and the availability of specific reagents. Here, we compare four prominent methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Bioluminescence Resonance Energy Transfer (BRET), and Kinobeads Profiling.
Table 1: Comparison of Key Features of Target Engagement Assays
| Feature | CETSA (Cellular Thermal Shift Assay) | DARTS (Drug Affinity Responsive Target Stability) | BRET (Bioluminescence Resonance Energy Transfer) | Kinobeads Profiling |
| Principle | Ligand binding alters the thermal stability of the target protein.[3][4][5] | Ligand binding protects the target protein from proteolysis.[6][7][8] | Non-radiative energy transfer between a luciferase donor and a fluorescent acceptor on or interacting with the target.[1][9][10] | Competitive binding of kinases to immobilized broad-spectrum kinase inhibitors.[11][12][13] |
| Cellular Context | Intact cells, cell lysates, or tissues.[5][14] | Primarily cell lysates, but can be adapted for purified proteins.[6][7] | Intact living cells.[1][9] | Cell or tissue lysates.[12][13] |
| Labeling Requirement | Label-free for the compound.[15] | Label-free for the compound.[7][15] | Requires genetic fusion of luciferase to the target and a fluorescent tracer.[1][9] | Label-free for the compound. |
| Throughput | Can be adapted for high-throughput screening (HTS).[5][16] | Generally lower throughput, but can be adapted for proteomics.[17] | High-throughput compatible.[9] | Medium to high throughput, especially with mass spectrometry.[12] |
| Quantitative Nature | Can provide quantitative dose-response curves (ITDRF).[3][17] | Can show dose-dependent protection, but can be less quantitative.[17] | Highly quantitative, allowing for determination of binding kinetics.[9] | Provides quantitative IC50 values for a large number of kinases.[11] |
| Advantages | Applicable in native cellular environments and can detect engagement with membrane proteins.[15][16] | Does not require protein labeling and is useful for targets that do not show a thermal shift.[7][8][17] | Real-time measurement in living cells, high sensitivity.[9][10] | Unbiased, proteome-wide kinase selectivity profiling.[12][13] |
| Limitations | Some protein-ligand interactions may not result in a significant thermal shift.[17] | Requires careful optimization of protease digestion; may not work for all proteins.[17][18] | Requires genetic manipulation of cells and development of a specific fluorescent tracer.[9] | Performed on cell lysates, which may not fully represent the intracellular environment.[19] |
Experimental Data: Confirming this compound Target Engagement
To illustrate the application of these methods, we present hypothetical data for the confirmation of target engagement for our novel kinase inhibitor, this compound, which is designed to target Kinase X.
Table 2: Quantitative Comparison of this compound Target Engagement using Different Methods
| Method | Parameter | This compound | Control Compound (Inactive Analog) |
| CETSA (ITDRF) | EC50 (µM) | 1.2 | > 50 |
| DARTS | Protection Concentration (µM) | 5 | No protection observed |
| NanoBRET | IC50 (nM) | 85 | > 10,000 |
| Kinobeads | IC50 for Kinase X (nM) | 95 | > 10,000 |
| IC50 for Kinase Y (Off-target, nM) | 1200 | > 10,000 |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the hypothetical signaling pathway of Kinase X and the experimental workflows for the discussed target engagement assays.
Caption: Hypothetical signaling pathway of Kinase X inhibited by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.
Caption: NanoBRET Target Engagement Assay workflow.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is for an isothermal dose-response (ITDRF) CETSA experiment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound or a vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Heat the cell plates in a PCR cycler to a predetermined optimal temperature (empirically determined to be in the denaturing range for Kinase X) for 3 minutes, followed by a cooling step to room temperature.[3]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer and incubating on ice.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X in each sample by Western blotting or an ELISA-based method.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Kinase X as a function of this compound concentration to determine the EC50 value.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation: Harvest cells and prepare a clarified cell lysate using a non-denaturing lysis buffer.[18] Determine the total protein concentration.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.[7]
-
Protease Digestion: Add a protease, such as thermolysin, to each sample at a predetermined optimal concentration.[17] Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer, and immediately boiling the samples.
-
Analysis: Separate the protein fragments by SDS-PAGE and detect the levels of full-length Kinase X by Western blotting using a specific antibody.
-
Data Interpretation: An increase in the band intensity corresponding to full-length Kinase X in the this compound treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
This protocol is adapted from Promega's NanoBRET™ technology.[1]
-
Cell Engineering: Genetically engineer cells to express Kinase X fused to the N-terminus of NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a white, 96-well assay plate and incubate overnight.
-
Assay Setup: Prepare a solution of the specific NanoBRET™ tracer for Kinase X and the test compound (this compound) at various concentrations in Opti-MEM.
-
Treatment: Add the tracer and compound solution to the cells and incubate for a period of time (e.g., 2 hours) at 37°C to allow for equilibration.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the luminescence and fluorescence signals on a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission).[9] Plot the BRET ratio as a function of this compound concentration to determine the IC50 value.
Kinobeads Profiling Protocol
This is a generalized protocol for competitive chemical proteomics.
-
Lysate Preparation: Prepare a native cell lysate from cells of interest.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound for a defined period.
-
Affinity Purification: Add the Kinobeads matrix (beads coupled with broad-spectrum kinase inhibitors) to the lysates and incubate to allow kinases to bind.[12]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides and label with isobaric tags (e.g., TMT) for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases in each sample. The displacement of a kinase from the beads by this compound results in a decreased signal for that kinase. Plot the relative abundance of each kinase as a function of this compound concentration to determine IC50 values.[11]
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. The methods presented here—CETSA, DARTS, BRET, and Kinobeads profiling—each offer unique advantages and limitations. For a novel kinase inhibitor like this compound, a multi-faceted approach employing at least two orthogonal methods is recommended to build a strong body of evidence for its on-target activity. This guide provides the necessary framework to design, execute, and interpret these critical experiments, ultimately leading to more informed decisions in the drug development pipeline.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 9. Target engagement and drug residence time can be observed in living cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 18. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 19. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Macrophage Migration Inhibitory Factor (MIF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of targeted therapies has underscored the critical importance of inhibitor specificity. An ideal inhibitor potently engages its intended target while minimizing interactions with other cellular components, thereby reducing the risk of off-target effects and associated toxicities. This guide provides a comparative analysis of the specificity of inhibitors targeting Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in various inflammatory diseases and cancers. A brief comparison with inhibitors of Myeloid Ecotropic Viral Integration Site 1 (MEIS1), a key transcription factor in development and disease, is also presented to highlight different inhibitory strategies and specificity considerations.
Understanding the Targets: MIF and MEIS1
Macrophage Migration Inhibitory Factor (MIF) is a multifaceted cytokine that plays a significant role in the regulation of the immune system.[1] It is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as cancer.[2][3] MIF possesses a unique tautomerase enzymatic activity, which has been a primary focus for the development of small molecule inhibitors, even though its direct contribution to all of MIF's biological functions is still under investigation.[2] Inhibition of this enzymatic site can disrupt downstream signaling events mediated by MIF's interaction with its receptor complex, which includes CD74 and chemokine receptors like CXCR2 and CXCR4.[2]
Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor crucial for normal development and hematopoietic stem cell function.[4][5] Aberrant MEIS1 activity is associated with various cancers, particularly leukemia.[6] Direct inhibitors of MEIS1 typically target its homeodomain to prevent DNA binding, thereby modulating the expression of downstream target genes such as Hif-1α and Hif-2α.[4][7]
Comparative Analysis of Inhibitor Specificity
The specificity of an inhibitor is a crucial determinant of its therapeutic potential. High specificity ensures that the therapeutic effect is primarily due to the modulation of the intended target, reducing the likelihood of unforeseen side effects. The following tables summarize the available data on the specificity of selected MIF and MEIS1 inhibitors.
Quantitative Data on Inhibitor Potency and Specificity
| Inhibitor | Target | Type | On-Target Potency (IC50/Ki) | Known Off-Targets/Selectivity Profile |
| MIF Inhibitors | ||||
| ISO-1 | MIF | Small Molecule (Tautomerase Inhibitor) | IC50: ~7 µM[8][9] Ki: 24 µM[8] | Frequently used as a reference compound, but comprehensive public off-target screening data is limited.[10] |
| SCD-19 | MIF | Small Molecule (Tautomerase Inhibitor) | More potent than ISO-1 at 100 µM in tautomerase assays.[11] | Specific off-target profile not extensively documented in publicly available literature. |
| Ibudilast (B1674240) (MN-166) | MIF, PDEs, TLR4 | Small Molecule | Potent MIF inhibitor (binds adjacent to the tautomerase site).[12][13] | Non-selective phosphodiesterase (PDE) inhibitor (PDE-3, -4, -10, -11).[13] Toll-like receptor 4 (TLR4) antagonist.[13][14] Predicted to inhibit IRAK1 and GSG2.[14] |
| BaxB01, BaxM159 | MIF | Monoclonal Antibody | High affinity binding to MIF.[15] | Binds to a specific epitope (amino acids 50-68) on MIF, suggesting high specificity.[15] |
| Hit-1 | MIF | Small Molecule | Kd: 0.29 ± 0.01 µM[16] | Designed for high affinity to MIF; comprehensive off-target profile not detailed.[16] |
| MEIS1 Inhibitors | ||||
| MEISi-1 | MEIS1 | Small Molecule (Homeodomain Inhibitor) | >90% inhibition of MEIS-luciferase reporter at 0.1 µM.[17] | Designed to target the MEIS homeodomain.[7] Downregulates Meis1 and Meis2 expression but does not significantly alter the expression of most other TALE family genes.[4] |
| MEISi-2 | MEIS1 | Small Molecule (Homeodomain Inhibitor) | >90% inhibition of MEIS-luciferase reporter at 0.1 µM.[17] | Similar to MEISi-1, targets the MEIS homeodomain.[7] |
| MI-503 | Menin-MLL Interaction (Indirect MEIS1 inhibitor) | Small Molecule | Potent inhibitor of the Menin-MLL interaction.[5] | Specific for the Menin-MLL interaction, leading to downstream downregulation of MEIS1.[5] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and the experimental workflows used to assess inhibitor specificity is crucial for understanding the context of the data presented.
MIF Signaling Pathway
MIF exerts its biological effects by binding to its cell surface receptor CD74, which then complexes with co-receptors such as CXCR2 and CXCR4. This initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to inflammatory responses, cell proliferation, and survival.
Caption: Simplified MIF signaling pathway and the point of intervention for MIF inhibitors.
General Experimental Workflow for Inhibitor Specificity Profiling
A typical workflow to characterize the specificity of a novel inhibitor involves a tiered approach, starting with on-target potency determination and progressing to broader off-target screening.
Caption: A general experimental workflow for assessing the specificity of a novel inhibitor.
Detailed Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are summaries of key methodologies.
Enzyme Inhibition Assay (Tautomerase Activity for MIF)
This assay is commonly used to determine the potency of small molecule inhibitors against the enzymatic activity of MIF.
-
Objective: To determine the IC50 or Ki value of an inhibitor.
-
Principle: The tautomerase activity of MIF is measured by monitoring the conversion of a substrate, such as L-dopachrome methyl ester, which results in a change in absorbance at a specific wavelength (e.g., 475 nm). The rate of this reaction is measured in the presence and absence of the inhibitor.
-
Materials:
-
Purified recombinant MIF protein.
-
Substrate: L-dopachrome methyl ester.
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.6).
-
Test inhibitor and control compounds.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the MIF protein to the assay buffer.
-
Add the inhibitor dilutions to the wells containing MIF and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance over time.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Ki determination, experiments are performed at varying substrate concentrations.[18]
-
-
Data Analysis: Non-linear regression analysis is used to fit the dose-response curve and calculate the IC50. For Ki determination, data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten).
MEIS1 Luciferase Reporter Assay
This cell-based assay is used to assess the ability of inhibitors to block the transcriptional activity of MEIS1.
-
Objective: To measure the functional inhibition of MEIS1 in a cellular context.
-
Principle: A luciferase reporter plasmid is constructed containing a promoter with MEIS1 binding sites (e.g., TGACAG) upstream of the luciferase gene.[19] When MEIS1 is active, it binds to these sites and drives the expression of luciferase. An effective inhibitor will prevent this, leading to a decrease in luciferase activity.
-
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for MEIS1.
-
Luciferase reporter plasmid with MEIS binding sites.
-
Transfection reagent.
-
Test inhibitor.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the MEIS1 expression plasmid and the luciferase reporter plasmid.
-
After a period of incubation to allow for protein expression, treat the cells with various concentrations of the MEIS1 inhibitor.
-
Following inhibitor treatment, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The percent inhibition is then calculated relative to a vehicle-treated control.[4]
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This is a high-throughput method to assess the off-target effects of an inhibitor against a large panel of kinases.
-
Objective: To quantitatively measure the binding of an inhibitor to hundreds of kinases to determine its selectivity.
-
Principle: The assay typically involves a competition binding assay where the test inhibitor is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured. If the test inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Procedure:
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-inhibitor mixtures are then passed over a column containing an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are not bound by the test compound will be captured on the column.
-
The amount of each kinase captured is quantified using a sensitive method like quantitative PCR (qPCR) for the DNA tag.
-
-
Data Analysis: The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test inhibitor to the kinase. This data can be used to generate a selectivity score, which provides a quantitative measure of the inhibitor's promiscuity.[20][21]
Conclusion
The development of specific inhibitors is paramount for advancing targeted therapies. For MIF, a range of small molecules and biologics have been developed, with varying degrees of characterized specificity. While inhibitors like ISO-1 are valuable research tools, compounds such as Ibudilast demonstrate polypharmacology, targeting multiple proteins, which can be beneficial or detrimental depending on the therapeutic context. For transcription factors like MEIS1, direct inhibition of protein-DNA interaction is a promising strategy, and the specificity of inhibitors like MEISi-1 and MEISi-2 appears favorable in initial studies, though more extensive off-target profiling is needed.
Researchers and drug developers should carefully consider the specificity profile of any inhibitor. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of inhibitor specificity, a critical step in the journey from a promising compound to a safe and effective therapeutic. The continued application of these and more advanced techniques will be essential for the development of the next generation of highly selective inhibitors.
References
- 1. Quantitation of macrophage migration inhibitory factor (MIF) using the one-step sandwich enzyme immunosorbent assay: elevated serum MIF concentrations in patients with autoimmune diseases and identification of MIF in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. ISO-1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEIS inhibitors reduce the viability of primary leukemia cells and Stem cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unveiling the Efficacy of c-Myc Inhibition—MI-1 (Analog 10058-F4) vs. Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is implicated in up to 70% of human cancers, making it a prime therapeutic target.[1] This guide provides an objective comparison of two primary methodologies for inhibiting c-Myc function: the use of a small molecule inhibitor, represented here by the well-characterized compound 10058-F4 as an analog for MI-1, and genetic knockdown via RNA interference (RNAi). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Mechanisms of c-Myc Inhibition
Inhibition of the c-Myc oncogene can be broadly categorized into two approaches: direct interference with the c-Myc protein's function and suppression of its expression at the genetic level.
Small Molecule Inhibition (e.g., 10058-F4): The c-Myc protein requires heterodimerization with its partner, Max, to bind to DNA and activate transcription.[2] Small molecule inhibitors like 10058-F4 are designed to specifically disrupt this crucial c-Myc-Max protein-protein interaction.[3][4] By binding to c-Myc, 10058-F4 prevents the formation of the functional heterodimer, thereby inhibiting the transactivation of c-Myc target genes responsible for cell proliferation and survival.[3]
Genetic Knockdown (siRNA/shRNA): RNA interference (RNAi) offers a direct way to silence gene expression.[5] Short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to the c-Myc messenger RNA (mRNA).[1] Once introduced into a cell, these RNA molecules guide the RNA-induced silencing complex (RISC) to the c-Myc mRNA, leading to its cleavage and subsequent degradation.[5] This effectively prevents the translation of the c-Myc protein.[1]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies to facilitate a direct comparison between the effects of the c-Myc inhibitor 10058-F4 and genetic knockdown of c-Myc.
Table 1: Comparison of Effects on c-Myc Expression and Cell Viability
| Method | Cell Line | Concentration/ Technique | Reduction in c-Myc Expression | Effect on Cell Viability/Proliferation | Reference |
| 10058-F4 | K562 (Chronic Myeloid Leukemia) | 200 µM | Significant decrease in mRNA levels | Reduced viability and metabolic activity | [6] |
| 10058-F4 | Ovarian Cancer Cells (2008C13) | IC50 | Not specified | Inhibition of proliferation and clonal growth | [7] |
| 10058-F4 | Prostate Cancer Cells (LNCaP, DU145) | 50-200 µM | Dose-dependent decrease in protein levels | Abrogated colony formation | [8] |
| c-Myc shRNA | Breast Cancer Cells (MCF-7) | Plasmid-driven shRNA | Up to 80% | Reduced colony-forming ability | [1] |
| c-Myc siRNA | Nasopharyngeal Carcinoma (NPC 5-8F) | pRNA-U6.1/c-Myc | Significant decrease in mRNA and protein | Reduced cell growth and colony formation | [9] |
| c-Myc siRNA | Oral Squamous Cell Carcinoma (OSCC) | 50 nM | Downregulation of protein | Significant decrease in cell viability | [10] |
Table 2: Comparison of Effects on Cell Cycle and Apoptosis
| Method | Cell Line | Concentration/ Technique | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| 10058-F4 | AML Cells | Not specified | G0/G1 arrest | Induction of apoptosis via mitochondrial pathway | [3] |
| 10058-F4 | Ovarian Cancer Cells (2008C13) | IC50 | G1 arrest | Upregulation of pro-apoptotic genes (PUMA, Bim, FasL) | [7] |
| c-Myc shRNA | Breast Cancer Cells (MCF-7) | Plasmid-driven shRNA | Not specified | Promoted apoptosis | [1] |
| c-Myc siRNA | Human Colon Cancer (HT-29) | In vitro transcription | Not specified | Induced apoptosis | [5][11] |
| c-Myc siRNA | Oral Squamous Cell Carcinoma (OSCC) | 50 nM | Not specified | Significant increase in caspase 3 expression | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of c-Myc inhibitors and genetic knockdown.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 105 cells/mL.[3]
-
For inhibitor studies, treat cells with varying concentrations of the c-Myc inhibitor (e.g., 10058-F4) for the desired duration (e.g., 48 hours).[6] For knockdown studies, transfect cells with c-Myc siRNA or a control siRNA.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the inhibitor.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells.
Materials:
-
6-well plates
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.[12]
-
Allow cells to adhere overnight, then treat with the c-Myc inhibitor or transfect with siRNA.
-
Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.[12]
-
After the incubation period, wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.[12]
-
Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as having >50 cells).[12]
Western Blot Analysis for c-Myc Protein Levels
This technique is used to quantify the amount of c-Myc protein in cell lysates.
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent
Protocol:
-
Lyse treated and control cells and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Quantitative RT-PCR for c-Myc mRNA Levels
This method is used to measure the amount of c-Myc mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for c-Myc and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of c-Myc mRNA.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: c-Myc pathway and points of intervention.
Caption: Comparing inhibitor and knockdown workflows.
Conclusion
Both small molecule inhibitors, such as the this compound analog 10058-F4, and genetic knockdown techniques have demonstrated significant efficacy in inhibiting c-Myc function, leading to reduced cancer cell proliferation and survival. Small molecule inhibitors offer the advantage of temporal control and dose-dependent effects, which can be beneficial for therapeutic applications. However, their specificity and potential off-target effects need to be carefully evaluated. Genetic knockdown provides a highly specific method to reduce c-Myc expression, offering a powerful tool for target validation and mechanistic studies. The choice between these two approaches will depend on the specific research question or therapeutic goal. For transient and controlled inhibition, small molecules may be preferred, while for highly specific and sustained silencing, genetic knockdown is a valuable approach. This guide provides a foundational framework for researchers to design and interpret experiments aimed at targeting the c-Myc oncogene.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The knockdown of c-myc expression by RNAi inhibits cell p... [degruyterbrill.com]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ijmcmed.org [ijmcmed.org]
- 11. The knockdown of c-myc expression by RNAi inhibits cell proliferation in human colon cancer HT-29 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cross-Validation of Preclinical Compound "MI-1" Activity: A Comparative Guide to Menin-MLL and Mcl-1 Inhibitor Assays
For researchers and drug development professionals, the rigorous validation of a lead compound's activity across multiple orthogonal assays is a cornerstone of preclinical development. This guide provides a comparative overview of the common experimental approaches used to characterize and cross-validate the activity of two distinct classes of inhibitors that are sometimes referred to by the general designation "MI-1" in the literature: Menin-MLL interaction inhibitors and Mcl-1 inhibitors. Understanding the nuances of these assays is critical for interpreting the pharmacological profile of such compounds.
Comparison of In Vitro Assay Results
The following table summarizes the quantitative data from key assays used to characterize representative compounds from both the Menin-MLL and Mcl-1 inhibitor classes. This data illustrates how different assays provide complementary information on a compound's potency and mechanism of action.
| Compound Class | Example Compound | Assay Type | Target Interaction/Pathway | Metric | Reported Value |
| Menin-MLL Inhibitor | MI-1481 | Fluorescence Polarization (FP) | Menin-MLL Interaction | IC50 | 3.6 nM[1] |
| MI-3454 | Fluorescence Polarization (FP) | Menin-MLL Interaction | IC50 | 0.51 nM[2][3] | |
| MI-3454 | MTT Cell Viability | MLL-rearranged Leukemia Cell Proliferation | GI50 | 7-27 nM[2][3] | |
| MI-503 | Isothermal Titration Calorimetry (ITC) | Menin-MLL Interaction | Kd | 9 nM[4] | |
| Mcl-1 Inhibitor | UMI-77 | Fluorescence Polarization (FP) | Mcl-1/BID-BH3 Interaction | Ki | 0.49 µM[5][6] |
| UMI-77 | Surface Plasmon Resonance (SPR) | Mcl-1/Bax Interaction | IC50 | 1.43 µM[5][6] | |
| MIM-1 | MTT Cell Viability | Apoptosis Induction in Astrocytes | IC50 | 16.10 µM[7] | |
| A-1210477 | Not Specified | Apoptosis Induction | Not Specified | Tool compound with low potency[8] | |
| Thiomorpholin Hydroxamate Inhibitor | Tthis compound | Cell Survival Assay | Apoptosis in various tumor cell lines | ED50 | 0.6 - 12.5 µM[9] |
| Immunometabolic Regulator | MYMD-1 | TNF-α Release Assay | TNF-α production by CD4+ T cells | Not Specified | Dose-dependent suppression[10][11] |
Signaling Pathway Diagrams
To visualize the mechanisms of action for the primary "this compound" candidate classes, the following diagrams illustrate the Menin-MLL interaction pathway in leukemia and the Mcl-1-mediated apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MI-3454 | menin-MLL1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 9. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (Tthis compound) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MYMD-1, a Novel Immunometabolic Regulator, Ameliorates Autoimmune Thyroiditis via Suppression of Th1 Responses and TNF-α Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Half-Life: Menin-MLL Inhibitor MI-3454 and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-life of the Menin-Mixed Lineage Leukemia (MLL) inhibitor, MI-3454, with other compounds in the same class. The data presented is compiled from preclinical studies and is intended to offer a comparative perspective on the pharmacokinetic profiles of these potential therapeutic agents. The inhibition of the Menin-MLL interaction is a promising strategy for the treatment of acute leukemias with MLL rearrangements.
Quantitative Data Summary
The following table summarizes the available half-life data for various Menin-MLL inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, and direct comparison should be made with caution.
| Compound | Half-Life | Species | Method |
| MI-3454 | 3.2 hours[1] | Mouse | In vivo pharmacokinetic study |
| M-1121 | 89 minutes | In vitro | Glutathione (B108866) (GSH) conjugation assay[2] |
| Revumenib | ~3 - 8 hours | Human | Clinical trial (Phase 1)[3] |
| MI-463 | Not explicitly stated, but demonstrated favorable in vivo pharmacokinetics | Mouse | In vivo pharmacokinetic study[4] |
| MI-503 | Not explicitly stated, but demonstrated favorable in vivo pharmacokinetics | Mouse | In vivo pharmacokinetic study[4] |
| Compound 26 | > 60 minutes | In vitro | Mouse liver microsomes stability assay[5] |
| Compound 27 | > 60 minutes | In vitro | Mouse liver microsomes stability assay[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the half-life data. The following are generalized protocols based on the information available in the referenced studies.
1. In Vivo Pharmacokinetic Studies (for MI-3454, MI-463, and MI-503)
-
Objective: To determine the pharmacokinetic profile, including the half-life, of the compound in a living organism.
-
Methodology:
-
Animal Model: Typically, mice are used for these preclinical studies.[1][4]
-
Compound Administration: The test compound is administered to the mice, often through both intravenous (i.v.) and oral (p.o.) routes to assess bioavailability.
-
Sample Collection: Blood samples are collected from the animals at various time points after administration.
-
Sample Analysis: The concentration of the compound in the plasma or blood is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration-time data is plotted, and pharmacokinetic parameters, including half-life (t½), are calculated using appropriate software. The half-life is the time required for the concentration of the drug in the body to be reduced by half.
-
2. In Vitro Glutathione (GSH) Conjugation Assay (for M-1121)
-
Objective: To assess the chemical stability of a compound in the presence of glutathione, a key endogenous antioxidant, which can indicate its potential for metabolic clearance.
-
Methodology:
-
Incubation: The test compound (M-1121) is incubated at a specific concentration in a solution mimicking intracellular conditions (e.g., pH 7.4, 37°C) containing a physiological concentration of glutathione.[2]
-
Time-Point Analysis: Aliquots of the incubation mixture are taken at different time points.
-
Quantification: The amount of the remaining parent compound is quantified at each time point, typically by LC-MS.
-
Half-Life Calculation: The rate of disappearance of the parent compound is used to calculate the glutathione conjugation half-life.[2]
-
3. Microsomal Stability Assay (for Compounds 26 and 27)
-
Objective: To evaluate the metabolic stability of a compound when exposed to liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).
-
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (in this case, from mice) and necessary cofactors (e.g., NADPH) to initiate metabolic reactions.[5]
-
Time-Point Analysis: Samples are taken from the incubation mixture at various time points.
-
Analysis: The concentration of the parent compound remaining at each time point is determined using an analytical method like LC-MS.
-
Half-Life Determination: The rate of disappearance of the compound is used to calculate the in vitro half-life in the microsomal preparation. A longer half-life suggests greater metabolic stability.[5]
-
Visualizations
Signaling Pathway of Menin-MLL Inhibition
The following diagram illustrates the mechanism of action of Menin-MLL inhibitors. These inhibitors disrupt the interaction between Menin and the MLL fusion protein, which is crucial for the transcription of leukemogenic genes like HOXA9 and MEIS1. This disruption leads to the downregulation of these target genes, ultimately resulting in the differentiation and apoptosis of leukemia cells.
Caption: Mechanism of Menin-MLL inhibitors in disrupting leukemogenesis.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for determining the half-life of a compound in an animal model.
Caption: Workflow for determining the in vivo half-life of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of MI-1's Efficacy on Downstream c-Myc Targets
This guide provides a comprehensive comparison of the c-Myc inhibitor MI-1 with other alternative inhibitors, supported by experimental data to validate its effect on downstream c-Myc targets. The information is intended for researchers, scientists, and drug development professionals working in oncology and molecular biology.
The c-Myc oncoprotein is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a critical target for therapeutic development.[1][2] c-Myc forms a heterodimer with its partner protein, MAX, to bind to E-box DNA sequences in the promoter regions of its target genes.[1][3] This binding activates the transcription of a vast network of genes involved in cell proliferation, metabolism, and apoptosis.[2][3] Due to its challenging structure, which lacks a defined ligand-binding pocket, developing direct inhibitors has been difficult.[4][5] This has led to the exploration of both direct and indirect inhibition strategies.
This document focuses on this compound, a small molecule inhibitor designed to disrupt the crucial MYC-MAX protein-protein interaction, and compares its performance against other well-established and novel c-Myc pathway inhibitors.
The c-Myc Signaling Pathway
The c-Myc protein is a transcription factor that plays a central role in regulating gene expression related to cell growth and proliferation.[6] Its activity is tightly controlled by various upstream signaling pathways, such as those activated by growth factors.[7] For its transcriptional activity, c-Myc must dimerize with MAX.[3] The resulting MYC-MAX heterodimer binds to E-box sequences on the DNA of target gene promoters, activating their transcription.[1][6] This leads to the production of proteins that drive cell cycle progression, ribosomal biogenesis, and metabolic reprogramming, processes essential for tumorigenesis.[3][8]
Comparison of c-Myc Inhibitors
A variety of strategies have been developed to inhibit the oncogenic activity of c-Myc. These can be broadly classified as direct inhibitors, which target the MYC protein itself, and indirect inhibitors, which target upstream regulators or downstream effectors.[3][9]
| Inhibitor Class | Example(s) | Mechanism of Action |
| Direct Inhibitors | This compound , 10058-F4, MYCMI-6 | Disrupt the heterodimerization of MYC and MAX, which is essential for DNA binding and transcriptional activation.[1][3][10] |
| Indirect Inhibitors (Transcriptional) | JQ1 | A BET bromodomain inhibitor that displaces BRD4 from chromatin, leading to the suppression of MYC gene transcription.[9][11] |
| Indirect Inhibitors (Post-Translational) | D19, BI8626 | Target E3 ubiquitin ligases (cIAP1, HUWE1 respectively) to alter MYC protein stability and promote its degradation.[12][13] |
| Synthetic Lethal Inhibitors | Alisertib (AURKA inhibitor) | Inhibit targets like Aurora Kinase A, which are essential for the survival of cells with high MYC expression, but not normal cells.[12] |
| MYC Degraders | WBC100 | A "molecular glue" that induces the degradation of c-Myc protein through the 26S proteasome pathway.[5] |
Quantitative Data on Inhibitor Performance
The efficacy of c-Myc inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cell lines that are dependent on c-Myc signaling. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| This compound (as MI1-PD) | RPMI-8226 | Multiple Myeloma | Cell Viability | ~5 µM | [4][12] |
| 10058-F4 | A549 | Lung Cancer | MTS Assay | 82.8 µM | [14] |
| c-Myc-i10 (analog) | A549 | Lung Cancer | MTS Assay | 42.6 µM | [14] |
| JQ1 | MM.1S | Multiple Myeloma | Cell Viability | < 500 nM | [11] |
| Omomyc (peptide) | Ramos | Lymphoma | Cell Proliferation | 400 nM | [15] |
| F0909-0073 (novel) | D341 | Medulloblastoma | Cell Viability | ~1.5 µM | [16] |
Note: Data for this compound is represented by its pro-drug nanoparticle formulation, MI1-PD, as specific data for this compound was not available. IC50 values can vary significantly based on the cell line and assay conditions.
Experimental Validation Workflow
Validating the effect of an inhibitor like this compound on c-Myc's downstream targets involves a multi-step experimental process. The primary goal is to demonstrate that the inhibitor not only kills cancer cells but does so by specifically disrupting the intended c-Myc pathway. This involves measuring changes in the mRNA and protein levels of known c-Myc target genes.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the efficacy of this compound.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Target Gene Expression
This protocol measures the effect of this compound on the transcription of c-Myc target genes.[16][17]
-
Cell Seeding and Treatment: Seed a c-Myc-dependent cancer cell line (e.g., Ramos or HCT116) in 6-well plates. Allow cells to adhere overnight, then treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for c-Myc target genes (e.g., ODC1, CAD, NOP58) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method. A significant decrease in the mRNA levels of target genes in this compound-treated cells compared to the control indicates successful target engagement.[16]
Western Blot Analysis for Protein Level Changes
This protocol assesses whether the changes in gene transcription translate to changes in protein levels.[3][16]
-
Protein Extraction: Following treatment with this compound as described above, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel (e.g., 10%).[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against c-Myc, its downstream targets (e.g., ODC1, CAD), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. A dose-dependent decrease in the protein levels of c-Myc targets confirms the inhibitor's effect.[16]
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the inhibitor's potency (IC50).[14]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells in triplicate with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add a premixed MTS reagent solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[14]
References
- 1. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 5. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CircZFAND6 suppresses gastric cancer metastasis and reduces resistance to TKI therapy | springermedizin.de [springermedizin.de]
Independent Verification of MI-1's Mechanism of Action: A Comparative Analysis
The identity of "MI-1" as a specific therapeutic agent with a clearly defined and independently verified mechanism of action could not be conclusively established from publicly available information. Search results for "this compound" are varied and do not point to a single, well-documented compound for which a comparative guide can be created as requested.
Initial investigations into "this compound" have yielded ambiguous and disparate results, preventing a direct comparative analysis of its mechanism of action against alternative therapies. The term "this compound" appears in various contexts, including as a designation for a preclinical immunostimulatory cancer therapy candidate (M1), an abbreviation for myocardial infarction (MI), and even in non-biological contexts such as a mathematics course.
This guide will, therefore, address the available information for a potential therapeutic candidate designated as "M1" and discuss the broader landscape of therapeutic strategies for myocardial infarction, a field where the abbreviation "MI" is prevalent.
M1: An Immunostimulatory Candidate in Oncology
A novel therapeutic candidate, referred to as M1, has emerged in preclinical studies as a potential immunostimulatory agent for cancer treatment. While no human clinical trial results have been published, preclinical data suggests a mechanism centered on enhancing the body's anti-tumor immune response.[1]
Observed Mechanism of Action (Preclinical):
-
Inhibition of Tumor Proliferation: M1 has been observed to slow the growth of cancerous cells in animal models.[1]
-
Reduction of Tumor-Associated Angiogenesis: The therapy appears to interfere with the formation of new blood vessels that supply tumors with nutrients.[1]
-
Modulation of Immune Cells: M1 is suggested to influence the function of immune cells, potentially by modulating AT1R-positive myeloid-derived suppressor cells (MDSCs), thereby promoting a more effective anti-tumor environment.[1]
Due to the early stage of research, there is a lack of independent verification of these mechanisms and no available data from human trials to compare with established cancer therapies.
Therapeutic Approaches in Myocardial Infarction (MI)
Myocardial infarction, or heart attack, is a complex condition with numerous signaling pathways implicated in its pathology. Consequently, a wide array of therapeutic agents with diverse mechanisms of action are utilized in its management.
Key Signaling Pathways in Myocardial Infarction
Understanding the underlying signaling pathways is crucial for appreciating the mechanisms of various MI treatments. Some of the key pathways include:
-
Inflammatory Pathways: The inflammatory response following an MI is a major driver of cardiac remodeling. Key players in this process include the Toll-Like Receptor (TLR)/Interleukin-1 (IL-1) signaling pathway and the NLRP3 inflammasome.[2][3]
-
Apoptosis and Cell Survival Pathways: Pathways such as the Notch and PI3K/Akt signaling cascades are involved in regulating cardiomyocyte death and survival post-infarction.[4]
-
Fibrosis Pathways: The Transforming Growth Factor-β (TGF-β)/SMADs signaling pathway plays a central role in the development of cardiac fibrosis after an MI.[4]
Comparison of Therapeutic Agents for Myocardial Infarction
The following table summarizes the mechanisms of action of several classes of drugs used in the treatment of myocardial infarction.
| Drug Class | Mechanism of Action | Key Signaling Pathway(s) Targeted | Supporting Experimental Data (Example) |
| Beta-blockers | Block the effects of adrenaline and noradrenaline on the heart's beta-receptors, reducing heart rate, blood pressure, and cardiac contractility. | Adrenergic signaling | Clinical trials have consistently shown that beta-blockers reduce mortality and morbidity in patients after MI. |
| ACE Inhibitors | Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure. | Renin-Angiotensin-Aldosterone System (RAAS) | Large-scale clinical trials have demonstrated a survival benefit with ACE inhibitors in post-MI patients, particularly those with reduced left ventricular function. |
| Antiplatelet Agents (e.g., Aspirin) | Inhibit the cyclooxygenase (COX) enzymes, leading to reduced production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. | Thromboxane synthesis pathway | Numerous studies have established the efficacy of aspirin (B1665792) in the secondary prevention of cardiovascular events, including MI.[5] |
| Statins | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to lower LDL cholesterol levels. | Cholesterol biosynthesis pathway | Extensive clinical trial data supports the use of statins in reducing the risk of recurrent MI and other cardiovascular events. |
Experimental Protocols
Detailed methodologies for the key experiments cited can be found in the primary research articles. For instance, preclinical studies on the M1 cancer therapy candidate involved murine models of metastatic melanoma where the therapeutic agent was administered via inhalation, and tumor burden was subsequently measured.[1] Clinical trials for myocardial infarction therapies typically involve large, randomized, controlled studies with well-defined primary endpoints such as mortality, re-infarction, or stroke.
Visualizing Signaling Pathways and Workflows
To illustrate the complex interactions discussed, the following diagrams are provided.
Caption: Inflammatory signaling cascade following myocardial infarction.
Caption: General workflow for preclinical drug efficacy testing.
References
- 1. What's the latest update on the ongoing clinical trials related to M1? [synapse.patsnap.com]
- 2. IL-1 signaling pathway, an important target for inflammation surrounding in myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting inflammatory pathways in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and targeted therapy for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of MI-1: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of the chemical compound designated as MI-1. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
It is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use, as disposal procedures can vary based on its specific chemical properties and associated hazards. The following guidelines are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be familiar with the hazards associated with this compound by thoroughly reviewing its SDS. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Check the SDS for specific recommendations. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | May be required if handling large quantities or if ventilation is inadequate. Refer to the SDS. |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through your institution's hazardous waste management program. This ensures the highest level of safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid this compound Waste: Collect pure, unadulterated this compound powder in a designated solid waste container.[2]
-
Liquid this compound Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Dispose of items such as pipette tips, gloves, and weigh boats that have come into contact with this compound in a designated container for solid chemical waste.[2] Sharps should be placed in a puncture-resistant sharps container.[3]
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use containers that are compatible with this compound and are in good condition with no leaks or cracks.[4][5] The container must have a secure, tight-fitting lid.[4]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[4][6] The label must also include the full chemical name ("this compound" and any other components), the approximate concentration, and the date accumulation started.[2][4]
Step 3: Storage of Waste (Satellite Accumulation Area)
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Keep containers closed at all times, except when adding waste.[4][5]
-
Store containers in a cool, dry, and well-ventilated area away from incompatible materials.[2][8]
-
Secondary containment, such as a plastic tray, should be used for liquid waste containers to contain any potential leaks.[7]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[2][6]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5] Improper disposal can lead to environmental contamination and regulatory violations.
Quantitative Waste Accumulation Limits
Regulations often specify limits on the amount of hazardous waste that can be accumulated in a laboratory. The following table provides general limits based on U.S. regulations, but these may vary by location. Always confirm the specific limits with your institution's EHS department.
| Waste Category | Accumulation Limit in SAA |
| Hazardous Waste | Up to 55 gallons |
| Acutely Toxic Hazardous Waste | Up to 1 quart |
Source: General guidance from various university EHS programs.[7]
Experimental Protocols
Detailed experimental protocols involving the use of this compound should include a dedicated section on waste disposal that aligns with the procedures outlined above. This ensures that all personnel are aware of the proper disposal methods before an experiment begins.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound chemical waste.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance in all laboratory operations.
References
- 1. plasticdesignmfg.com [plasticdesignmfg.com]
- 2. benchchem.com [benchchem.com]
- 3. mwcog.org [mwcog.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
